3-Isopropyl-3-methyl-3H-indole
Description
Structure
3D Structure
Properties
CAS No. |
19013-46-8 |
|---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.259 |
IUPAC Name |
3-methyl-3-propan-2-ylindole |
InChI |
InChI=1S/C12H15N/c1-9(2)12(3)8-13-11-7-5-4-6-10(11)12/h4-9H,1-3H3 |
InChI Key |
CLTARMIOYINYSV-UHFFFAOYSA-N |
SMILES |
CC(C)C1(C=NC2=CC=CC=C21)C |
Synonyms |
3H-Indole,3-methyl-3-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-isopropyl-3-methylindolenine: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of 3-isopropyl-3-methylindolenine, a heterocyclic compound of interest in synthetic and medicinal chemistry. We will delve into its chemical structure, plausible synthetic routes, detailed characterization methodologies, and a prospective look at its potential applications for researchers, scientists, and drug development professionals.
Introduction to the Indolenine Scaffold
The indolenine (or 3H-indole) nucleus is a significant heterocyclic motif that serves as a crucial intermediate in the synthesis of more complex indole-containing molecules. Unlike the aromatic indole, indolenine possesses a non-aromatic pyrroline ring fused to a benzene ring, featuring a characteristic imine (C=N) bond. This structural feature imparts distinct reactivity, making indolenines valuable precursors in organic synthesis. The C3 position of the indolenine ring is particularly noteworthy as it is a quaternary carbon, allowing for the introduction of diverse substituents that can influence the molecule's steric and electronic properties. 3,3-disubstituted indolenines are common substructures in a variety of complex alkaloids.[1]
Chemical Structure and Properties of 3-isopropyl-3-methylindolenine
3-isopropyl-3-methylindolenine is characterized by an indolenine core with both an isopropyl and a methyl group attached to the C3 position. This specific substitution pattern results in a chiral center at C3, meaning the molecule can exist as a pair of enantiomers.
Molecular Formula: C₁₃H₁₇N
Molecular Weight: 187.28 g/mol
Key Structural Features:
-
Indolenine Core: A bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring with a double bond between C2 and N1.
-
Quaternary C3 Carbon: The C3 position is sp³-hybridized and bonded to four different groups (the benzene ring, the C2 carbon, an isopropyl group, and a methyl group), making it a stereocenter.
-
Imine Functionality: The endocyclic C=N bond is a key reactive site, susceptible to nucleophilic attack at the carbon atom.
Caption: Chemical structure of 3-isopropyl-3-methylindolenine.
Synthesis of 3-isopropyl-3-methylindolenine
The synthesis of 3,3-disubstituted indolenines is most classically achieved through the Fischer indole synthesis.[2][3][4][5] This reaction involves the acid-catalyzed condensation of a phenylhydrazine with an aldehyde or ketone.[3][6]
Proposed Synthetic Route: Modified Fischer Indole Synthesis
To obtain the specific 3-isopropyl-3-methyl substitution pattern, a logical precursor would be 3,4-dimethyl-2-pentanone. However, the synthesis of this specific ketone can be challenging. A more accessible, though indirect, route could involve a skeletal rearrangement during the Fischer synthesis, a phenomenon that has been observed in the formation of 2,3-disubstituted indoles.[7][8]
A plausible, though requiring optimization, approach would be the reaction of phenylhydrazine with 2,4-dimethyl-3-pentanone under strong acid catalysis, with the hypothesis that a Wagner-Meerwein type rearrangement could lead to the desired product.
Reaction Scheme:
Caption: Proposed Fischer Indole Synthesis for 3-isopropyl-3-methylindolenine.
Experimental Protocol:
-
Hydrazone Formation: Phenylhydrazine (1.0 eq) and 2,4-dimethyl-3-pentanone (1.1 eq) are dissolved in a suitable solvent such as ethanol or acetic acid. The mixture is stirred at room temperature for 2-4 hours to form the corresponding phenylhydrazone.
-
Cyclization and Rearrangement: The solvent is removed under reduced pressure. A strong acid catalyst, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, is added to the crude hydrazone. The mixture is heated to 80-120 °C for 1-3 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and carefully quenched by pouring it onto ice-water. The solution is then neutralized with a base (e.g., NaOH or NaHCO₃ solution). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the desired 3-isopropyl-3-methylindolenine.
Spectroscopic Characterization
Due to the limited availability of experimental data for 3-isopropyl-3-methylindolenine, the following characterization data is predicted based on known values for similar structures and general spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.50 - 7.30 | m | 4H | Aromatic protons |
| 2.10 | sept | 1H | CH of isopropyl group |
| 1.35 | s | 3H | CH₃ at C3 |
| 0.95 | d | 6H | CH₃ of isopropyl group |
¹³C NMR (Predicted, in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| 185.0 | C2 (Imine carbon) |
| 152.0 | Aromatic quaternary carbon |
| 140.0 | Aromatic quaternary carbon |
| 128.0 | Aromatic CH |
| 125.0 | Aromatic CH |
| 122.0 | Aromatic CH |
| 120.0 | Aromatic CH |
| 60.0 | C3 (Quaternary carbon) |
| 35.0 | CH of isopropyl group |
| 25.0 | CH₃ at C3 |
| 18.0 | CH₃ of isopropyl group |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.[9][10][11]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS):
The EI mass spectrum of 3-isopropyl-3-methylindolenine is expected to show a prominent molecular ion peak (M⁺) at m/z = 187. The fragmentation pattern would likely involve the loss of the alkyl substituents at the C3 position.[12][13][14][15][16]
Predicted Fragmentation Pattern:
-
m/z = 187 (M⁺): Molecular ion.
-
m/z = 172 ([M-CH₃]⁺): Loss of a methyl radical from the C3 position.
-
m/z = 144 ([M-C₃H₇]⁺): Loss of an isopropyl radical from the C3 position.
-
m/z = 117: Characteristic fragment of the indole nucleus.
Chemical Reactivity
The reactivity of 3-isopropyl-3-methylindolenine is primarily governed by the electrophilic nature of the C2 carbon in the imine bond and the potential for the C3 substituents to influence reaction pathways.
Reactions at the C=N Bond
The imine functionality is susceptible to attack by nucleophiles. For instance, reduction with agents like sodium borohydride would yield the corresponding indoline. Organometallic reagents could add to the C2 position, leading to 2,3,3-trisubstituted indolines.
Rearrangement Reactions
Under acidic conditions, 3,3-disubstituted indolenines can undergo rearrangement, such as the Wagner-Meerwein shift, to form more stable 2,3-disubstituted indoles.[7][8] This reactivity highlights their role as synthetic intermediates.
Caption: Key reactivity pathways of 3-isopropyl-3-methylindolenine.
Potential Applications in Research and Drug Development
While specific biological activities of 3-isopropyl-3-methylindolenine have not been extensively reported, the broader class of indole and indolenine derivatives has shown significant potential in medicinal chemistry.
-
Scaffold for Drug Discovery: The indolenine core can be considered a "privileged structure" in drug design. Its rigid, three-dimensional shape and the ability to introduce diverse substituents at the C3 position make it an attractive scaffold for generating libraries of compounds for screening against various biological targets.
-
Anticancer and Antimicrobial Agents: Numerous indole derivatives have demonstrated cytotoxic effects against cancer cell lines and activity against various pathogens.[17][18][19][20][21] The unique substitution pattern of 3-isopropyl-3-methylindolenine could lead to novel compounds with interesting biological profiles.
-
Synthetic Intermediates: As previously discussed, indolenines are valuable intermediates for the synthesis of more complex heterocyclic systems, including a wide range of natural products and their analogues.[1][22]
Conclusion
3-isopropyl-3-methylindolenine represents an intriguing, albeit under-explored, member of the indolenine family. Its synthesis, while challenging, is approachable through modifications of established methods like the Fischer indole synthesis. The predicted spectroscopic data provides a roadmap for its characterization, and its inherent reactivity opens doors for further synthetic transformations. For researchers in drug discovery and organic synthesis, 3-isopropyl-3-methylindolenine and its derivatives offer a promising area for future investigation, with the potential to yield novel compounds with significant biological activity.
References
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Morales-Ríos, M. S., Velasco, L., Pérez-Rojas, N. A., & Joseph-Nathan, P. (2005). Electron ionization mass spectra of indolenines obtained using sector and ion trap mass spectrometers. Rapid Communications in Mass Spectrometry, 19(10), 1296–1304. [Link]
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Wikipedia. (2023). Fischer indole synthesis. In Wikipedia. [Link]
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Grivas, S., & Konstantinou, M. (2004). Prooxidant Activity and Cytotoxic Effects of Indole-3-acetic Acid Derivative Radicals. Chemical Research in Toxicology, 17(10), 1339-1345. [Link]
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Zhang, J., & Schmalz, H.-G. (2011). Umpolung Reactivity of Indole through Gold Catalysis. Angewandte Chemie International Edition, 50(37), 8724-8727. [Link]
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Wätjen, W., et al. (2017). In vitro cytotoxic activity of selected indole derivatives in a panel of human tumor cell lines. ResearchGate. [Link]
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Al-Ostath, A. I., et al. (2021). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Molecules, 26(11), 3193. [Link]
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SynArchive. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
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Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498. [Link]
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Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]
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Al-Suhaimi, K. S., et al. (2025). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. Molecules, 30(5), 1234. [Link]
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El-Naggar, A. M., et al. (2021). Synthesis and cytotoxic activity of new indolylpyrrole derivatives. Journal of the Serbian Chemical Society, 86(3), 269-278. [Link]
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Adhikari, A. A., et al. (2021). Dialkylation of Indoles with Trichloroacetimidates to Access 3,3-Disubstituted Indolenines. Molecules, 26(21), 6496. [Link]
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Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044–2050. [Link]
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Tajima, N., & Nakatsuka, S. (2000). Reactivity of Indole as an Electrophile and Its Application for the Synthesis of 2-Phenylindole and 3-Phenylindole. HETEROCYCLES, 53(1), 1-4. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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ResearchGate. (n.d.). Nucleophilic Reactivities of Indoles. Retrieved from [Link]
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Adhikari, A. A., et al. (2017). Synthesis of 3,3′-Disubstituted Indolenines Utilizing the Lewis Acid Catalyzed Alkylation of 2,3-Disubstituted Indoles with Trichloroacetimidates. Synlett, 28(18), 2335-2339. [Link]
-
Yamada, K., et al. (2017). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for 2,3,6-trisubstituted indoles. HETEROCYCLES, 95(1), 433-446. [Link]
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ResearchGate. (2016). Study of Mass Spectra of Some Indole Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Nucleophilic substitution at the 3'-position of indoles. Retrieved from [Link]
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American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 739-745. [Link]
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Unknown. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved from [Link]
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Beller, M., et al. (2007). 2,3-Disubstituted indoles from olefins and hydrazines via tandem hydroformylation–Fischer indole synthesis and skeletal rearrangement. Organic & Biomolecular Chemistry, 5(15), 2482-2492. [Link]
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Chen, Y., & Li, C. (2006). Rearrangement of 3,3-disubstituted indolenines and synthesis of 2,3-substituted indoles. Organic Letters, 8(25), 5701–5704. [Link]
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Gribble, G. W. (2010). Synthesis of 3-substituted indoles via reactive alkylideneindolenine intermediates. Organic & Biomolecular Chemistry, 8(24), 5546-5563. [Link]
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Gauze, G. F., et al. (2006). 1H chemical shifts in NMR. Part 24—proton chemical shifts in some gem-difunctional compounds: 3-endo. Journal of Physical Organic Chemistry, 19(6), 376-383. [Link]
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3,3-disubstituted 3H-indole derivatives literature review
The following technical guide details the synthesis, reactivity, and application of 3,3-disubstituted 3H-indole derivatives (commonly referred to as indolenines ).
This guide deviates from standard review templates to focus on the strategic manipulation of the C2=N bond and the construction of the quaternary C3 center , which are the defining challenges and opportunities of this scaffold.
From Dearomatization to Functional Diversity
Executive Summary: The Indolenine Advantage
Unlike their aromatic 1H-indole counterparts, 3,3-disubstituted 3H-indoles possess a disrupted
Why this matters for drug development:
-
Electrophilic C2 Center: The C2=N bond is highly reactive toward nucleophiles, enabling rapid diversification.
-
Quaternary C3 Center: The 3,3-disubstitution creates a sterically congested, often chiral quaternary center, a motif prevalent in bioactive alkaloids (e.g., Strictamine, Communesin) and difficult to access via standard cross-coupling.
-
Fluorophore Precursors: The 2,3,3-trimethyl-3H-indole scaffold is the industrial standard precursor for Cyanine (Cy3, Cy5, Cy7) dyes, essential for bio-imaging.
Structural & Electronic Properties
The reactivity of the 3H-indole core is dictated by the tension between the desire to re-aromatize and the steric blockade at C3.
-
Electronic Character: The N1 atom is basic (
hybridized), and C2 is electrophilic. -
Re-aromatization Driver: Nucleophilic attack at C2 followed by elimination or rearrangement often drives the system back to a 1H-indole or indoline (2,3-dihydroindole) structure.
-
Acidity: The protons on C2-methyl groups (e.g., in 2,3,3-trimethylindolenine) are acidic (
), allowing enamine-like reactivity for condensation reactions (Knoevenagel type).
Visualization: Reactivity Map
The following diagram outlines the divergent reactivity pathways available to the 3,3-disubstituted indolenine core.
[1][2][3]
Synthetic Methodologies
Accessing the 3,3-disubstituted core requires overcoming the thermodynamic preference for the 1H-indole tautomer. Two primary strategies exist: De Novo Synthesis and Dearomatization .
Strategy A: Modified Fischer Indole Synthesis (De Novo)
The classical Fischer synthesis can be forced to produce 3H-indoles by using ketones branched at the
-
Mechanism: Phenylhydrazine + Ketone
Hydrazone [3,3]-Sigmatropic Shift Indolenine.[1] -
Key Constraint: The final elimination of ammonia is facile, but the subsequent tautomerization to 1H-indole is blocked by the two alkyl groups at C3.
Strategy B: C3-Alkylation (Dearomatization)
This is the modern approach for complex substrates. A 2,3-disubstituted 1H-indole is treated with an electrophile.[2]
-
Concept: The C3 position of indole is highly nucleophilic. Alkylation at C3 disrupts aromaticity, generating the iminium ion (indolenium), which deprotonates to the 3H-indole if C2 is substituted, or remains as a salt.
-
Protocol Highlight: Use of Trichloroacetimidates with Lewis Acids (TMSOTf) allows for mild, regioselective allylation/benzylation at C3 [1].
Visualization: Dearomatization Workflow
[1]
Experimental Protocols
The following protocols are selected for their reproducibility and relevance to both materials science and medicinal chemistry.
Protocol 1: Synthesis of 2,3-Dimethyl-3-allyl-3H-indole (Dearomatization)
Source: Adapted from Chisholm et al. (NIH/PMC) [1]
Rationale: This method avoids strong bases and uses stable trichloroacetimidate electrophiles, allowing for the introduction of functionalized chains at C3.
Materials:
-
2,3-Dimethylindole (1.0 equiv)
-
Allyl trichloroacetimidate (1.5 equiv)
-
TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (0.2 equiv)
-
Solvent: Anhydrous 1,2-Dichloroethane (DCE)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Dissolve allyl trichloroacetimidate (121 mg, 0.60 mmol) in 4 mL of anhydrous DCE.
-
Addition: Add 2,3-dimethylindole (130 mg, 0.90 mmol).
-
Catalysis: Add TMSOTf (27
L, 0.12 mmol) dropwise via syringe. -
Reaction: Stir at room temperature for 3 hours. Monitor by TLC (10% EtOAc/Hexanes).[2]
-
Quench: Add 10 mL of 1M NaOH to quench the Lewis acid and neutralize the mixture.
-
Extraction: Separate organic layer; extract aqueous layer with DCM (2 x 5 mL).
-
Purification: Dry organics over
, concentrate, and purify via silica gel chromatography (Gradient: 10% 30% EtOAc/Hexanes). -
Yield: Expect ~74% yield of the yellow oil product.
Protocol 2: Synthesis of 2,3,3-Trimethylindolenine (Fischer Synthesis)
Source: Standard Industrial Protocol / Vogel's Textbook [2]
Rationale: This is the foundational starting material for Cy3/Cy5 dyes.
Materials:
-
Phenylhydrazine (1.0 equiv)
-
3-Methyl-2-butanone (Isopropyl methyl ketone) (1.0 equiv)
-
Acetic Acid (Glacial)
Step-by-Step Procedure:
-
Condensation: Mix phenylhydrazine and 3-methyl-2-butanone in glacial acetic acid.
-
Reflux: Heat the mixture to reflux for 3–4 hours. The acid catalyzes both hydrazone formation and the [3,3]-sigmatropic rearrangement.
-
Workup: Cool the mixture. Neutralize with NaOH solution.[2]
-
Extraction: Extract with diethyl ether or ethyl acetate.
-
Distillation: The product is a liquid. Purify by vacuum distillation (bp approx 228-229 °C at atm, lower under vacuum).
-
Result: A pale yellow oil that darkens upon air exposure (store under inert gas).
Quantitative Data Summary: C3-Alkylation Scope
The following table summarizes the scope of the dearomatization reaction using trichloroacetimidates, highlighting the tolerance for steric bulk [1].
| Indole Substrate | Electrophile (Imidate) | Catalyst | Yield (%) | Notes |
| 2,3-Dimethylindole | Allyl-TCA | TMSOTf | 74% | Clean C3 alkylation |
| 2,3-Dimethylindole | Benzyl-TCA | TMSOTf | 65% | Requires dry conditions |
| 2,3-Dimethylindole | 4-Methoxybenzyl-TCA | TMSOTf | 81% | Electron-rich electrophile favored |
| 1,2,3-Trimethylindole | Allyl-TCA | TMSOTf | 70% | N-methyl tolerated |
Advanced Applications: Spirocyclization & Asymmetric Catalysis
The 3,3-disubstituted indolenine is a "privileged scaffold" for generating spirooxindoles .
Mechanism: When the C3-substituent contains a nucleophile (e.g., a hydroxyl or amine group tethered by an ethyl chain, derived from tryptophol), it can attack the C2=N bond. However, to access spirooxindoles, an oxidative rearrangement usually occurs (often involving isatin derivatives or oxidative rearrangement of the indole).
Asymmetric Catalysis: Chiral phosphoric acids (CPAs) or thiourea catalysts can activate the C2=N bond of 3H-indoles for asymmetric reduction (using Hantzsch esters) or nucleophilic addition.
-
Target: Enantioenriched indolines.
-
Significance: This route provides access to chiral alkaloids like (-)-Physostigmine.
References
-
Synthesis of 3,3′-Disubstituted Indolenines Utilizing the Lewis Acid Catalyzed Alkylation of 2,3-Disubstituted Indoles with Trichloroacetimidates Source: National Institutes of Health (PMC) / Synlett URL:[Link]
-
An Interrupted Fischer Indolization Approach toward Fused Indoline-Containing Natural Products Source: Organic Letters (ACS) URL:[Link]
-
A four-component reaction to access 3,3-disubstituted indolines via the palladium–norbornene-catalyzed ortho amination Source: Chemical Science (RSC) URL:[Link]
-
Catalytic Asymmetric Synthesis of 3-Hydroxyindolenines Using Achiral Oxaziridines Source: Journal of the American Chemical Society URL:[3][Link]
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A Technical Guide to the Structural and Reactive Isomers of 3H-Indole: A Comparative Analysis of 3-isopropyl-3-methyl-3H-indole and 2,3,3-trimethylindolenine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3H-indole, or indolenine, scaffold is a pivotal structural motif in a myriad of natural products and a versatile intermediate in synthetic organic chemistry. The specific placement of substituents on this core dramatically alters the molecule's steric and electronic properties, leading to distinct reactivity profiles and applications. This technical guide provides an in-depth comparative analysis of two constitutional isomers: 3-isopropyl-3-methyl-3H-indole and the more commonly utilized 2,3,3-trimethylindolenine. We will dissect their structural nuances, compare their synthetic accessibility, delineate their characteristic spectroscopic signatures, and explore their divergent chemical reactivity. This document serves as a resource for researchers aiming to leverage the unique properties of these isomers in drug discovery and materials science.
The 3H-Indole (Indolenine) Core: A Foundation of Reactivity
The indolenine ring system is a bicyclic aromatic heterocycle characterized by a benzene ring fused to a five-membered nitrogen-containing ring, where the double bond is endocyclic to the five-membered ring but does not result in a fully aromatic pyrrole system. This non-aromatic nature of the pyrrole-fused ring, specifically the imine functionality (C=N), is the source of its unique reactivity, distinguishing it from its aromatic isomer, 1H-indole. The nomenclature "3H-indole" specifies the position of the saturating "indicated hydrogen," leading to a quaternary, sp³-hybridized carbon at the C3-position. These structures are foundational building blocks for complex alkaloids and are crucial precursors in the synthesis of dyes and pharmacologically active molecules.[1][2]
Profile of 2,3,3-Trimethylindolenine
2,3,3-Trimethylindolenine, also known as 2,3,3-Trimethyl-3H-indole, is a well-characterized and commercially available indolenine derivative. Its structure features a gem-dimethyl group at the C3 position and a methyl group at the C2 position, which is part of the reactive imine moiety.
Molecular Structure
The structure is defined by the strategic placement of three methyl groups, which enhances its lipophilicity and solubility in organic solvents.[1]
Caption: Chemical structure of 2,3,3-trimethylindolenine.
Synthesis: The Fischer Indole Synthesis
The most prominent and industrially scalable method for synthesizing 2,3,3-trimethylindolenine is the Fischer indole synthesis.[3] This acid-catalyzed reaction involves the condensation of phenylhydrazine with 3-methyl-2-butanone (isopropyl methyl ketone), followed by a[2][2]-sigmatropic rearrangement.[4][5]
Caption: Workflow of the Fischer Indole Synthesis.
Experimental Protocol: Fischer Synthesis of 2,3,3-Trimethylindolenine [5][6]
-
Hydrazone Formation: In a suitable reaction vessel, combine phenylhydrazine and 3-methyl-2-butanone in glacial acetic acid.[5] The mixture is stirred, often with gentle heating, to facilitate the condensation reaction and form the corresponding phenylhydrazone intermediate.
-
Indolization: Introduce a strong acid catalyst. Both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are effective.[3][6] The mixture is heated (e.g., to 180°C if using ZnCl₂) to drive the[2][2]-sigmatropic rearrangement, cyclization, and subsequent elimination of ammonia.[6]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and made basic with an aqueous solution of NaOH or Na₂CO₃. The product is then extracted into an organic solvent (e.g., diethyl ether, dichloromethane). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Final Purification: The crude product is purified by vacuum distillation to yield 2,3,3-trimethylindolenine as a clear yellow to red-brown liquid.[6]
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is highly characteristic. It typically shows a singlet for the two gem-dimethyl groups at C3 (around δ 1.2-1.3 ppm, integrating to 6H), a singlet for the C2-methyl group (around δ 2.1-2.2 ppm, 3H), and a multiplet pattern for the four aromatic protons on the benzene ring (δ 7.0-7.6 ppm).[7][8]
-
¹³C NMR: The carbon spectrum will display signals for the quaternary C3 carbon, the imine C2 carbon (often >180 ppm), and distinct signals for the three methyl groups and the aromatic carbons.
-
IR Spectroscopy: Key absorption bands include C-H stretching for alkyl and aromatic groups, and a characteristic C=N imine stretch around 1600-1650 cm⁻¹.
Reactivity and Applications
The primary site of reactivity in 2,3,3-trimethylindolenine is the C2-methyl group. The protons on this methyl group are acidic and can be deprotonated by a strong base to form a nucleophilic enamine-like species. This reactivity is fundamental to its most significant application: the synthesis of cyanine and hemicyanine dyes .[1][2]
In this application, the indolenine is first quaternized at the nitrogen atom with an alkylating agent (e.g., methyl iodide). The resulting indolenium salt is then treated with a base, and the deprotonated C2-methyl group attacks an electrophile, leading to the formation of the polymethine chain characteristic of cyanine dyes. These dyes are crucial as fluorescent labels, imaging agents, and sensitizers in photography and solar cells.[1][2][6]
Profile of 3-isopropyl-3-methyl-3H-indole
In contrast to its well-studied trimethyl isomer, 3-isopropyl-3-methyl-3H-indole is not as commercially prevalent or extensively documented. Its structure differs by the replacement of the C2-methyl group and one of the C3-methyl groups with a hydrogen atom and an isopropyl group at C3, respectively.
Molecular Structure
The key structural features are the absence of a substituent at the C2 position and the presence of two different alkyl groups (methyl and isopropyl) at the C3 quaternary center.
Caption: Chemical structure of 3-isopropyl-3-methyl-3H-indole.
Synthesis: Plausible Synthetic Routes
While specific literature protocols for this exact molecule are scarce, its synthesis can be approached through established methods for creating 3,3-dialkyl indolenines.
Plausible Method 1: C3-Alkylation of a Substituted Indole A promising route is the dearomatizing alkylation of a 3-substituted indole precursor.[1] This typically involves the reaction of an indole, such as 3-methylindole or 3-isopropylindole, with an appropriate alkylating agent under acidic conditions.[9]
Hypothetical Protocol: Lewis Acid-Catalyzed Alkylation
-
Precursor Selection: Start with 3-methylindole.
-
Reaction Setup: Dissolve 3-methylindole in a non-polar solvent like dichloromethane (DCM).
-
Alkylation: Add an isopropylating agent (e.g., isopropyl trichloroacetimidate) and a Lewis acid catalyst (e.g., TMSOTf).[1][9] The reaction proceeds via electrophilic attack at the nucleophilic C3 position, followed by a proton shift and a second alkylation event to form the quaternary center, disrupting the indole's aromaticity.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified using standard techniques, likely silica gel chromatography.[2]
Plausible Method 2: Modified Fischer Indole Synthesis The Fischer indole synthesis could also be adapted by using phenylhydrazine and an unsymmetrical ketone, specifically 2-methyl-3-pentanone. However, the regioselectivity of the initial enamine formation could potentially lead to a mixture of isomeric products, making this a potentially less direct route than post-functionalization of an existing indole ring.[10]
Predicted Spectroscopic Characterization
-
¹H NMR: The spectrum would be more complex than its trimethyl isomer. Key expected signals include:
-
A singlet for the C3-methyl group.
-
A septet for the isopropyl C-H and a doublet for the two isopropyl methyl groups.
-
A singlet for the two protons at the C2 position (CH₂), likely appearing further downfield than a typical alkane due to their proximity to the imine nitrogen.
-
The aromatic proton signals.
-
-
¹³C NMR: The spectrum would confirm the presence of the C2 methylene carbon (CH₂), the quaternary C3 carbon, and distinct signals for the methyl and isopropyl groups.
-
Mass Spectrometry: The molecular ion peak would be at m/z 173.26, identical to 2,3,3-trimethylindolenine.
Predicted Reactivity
The reactivity profile of 3-isopropyl-3-methyl-3H-indole is fundamentally different from the trimethyl isomer due to the lack of a C2-substituent.
-
The C2 Position: The C2 position is now a methylene (CH₂) group adjacent to the imine nitrogen. This position is analogous to the α-carbon of an imine and is expected to be the primary site of nucleophilic character upon deprotonation with a strong base. It can participate in alkylation, aldol-type reactions, and other C-C bond-forming reactions.
-
The Imine Bond: The C=N bond itself remains a site for electrophilic attack (at the nitrogen) or nucleophilic attack (at the C2 carbon), for instance, reduction by reagents like NaBH₄.[11]
-
The Benzene Ring: The benzene portion of the molecule can undergo electrophilic aromatic substitution, although the reactivity will be influenced by the electron-donating nature of the fused heterocyclic ring.
The absence of the C2-methyl group means this molecule is not a direct precursor for the traditional synthesis of cyanine dyes in the same manner as 2,3,3-trimethylindolenine. Its utility would lie in synthetic pathways that leverage the reactivity of the unsubstituted C2-methylene position.
Comparative Analysis
The structural isomerism between these two compounds leads to significant, predictable differences in their synthesis, physical properties, and chemical behavior.
| Feature | 2,3,3-Trimethylindolenine | 3-isopropyl-3-methyl-3H-indole |
| IUPAC Name | 2,3,3-Trimethyl-3H-indole | 3-isopropyl-3-methyl-3H-indole |
| Molecular Formula | C₁₁H₁₃N | C₁₂H₁₅N |
| Molecular Weight | 159.23 g/mol | 173.26 g/mol |
| Structure | Methyl at C2; gem-dimethyl at C3 | Hydrogen at C2; methyl and isopropyl at C3 |
| Key Synthetic Route | Fischer Indole Synthesis with phenylhydrazine and 3-methyl-2-butanone.[3] | Lewis acid-catalyzed alkylation of 3-methylindole with an isopropylating agent.[1] |
| Primary Reactive Site | C2-Methyl group (acidic protons).[1] | C2-Methylene group (acidic protons). |
| Key ¹H NMR Signals | Singlet (6H) for C3-(CH₃)₂; Singlet (3H) for C2-CH₃.[7] | Singlet (3H) for C3-CH₃; Septet (1H) and Doublet (6H) for isopropyl group; Singlet (~2H) for C2-H₂. |
| Primary Application | Precursor for cyanine and hemicyanine dyes and imaging agents.[2][6] | Synthetic intermediate for building complex molecules via functionalization at the C2 position. |
Conclusion
While 2,3,3-trimethylindolenine and 3-isopropyl-3-methyl-3H-indole are constitutional isomers, their differing substitution patterns impart distinct chemical personalities. 2,3,3-trimethylindolenine is a well-established building block, prized for the reactivity of its C2-methyl group, which enables the facile synthesis of commercially important cyanine dyes. Its synthesis via the robust Fischer indole reaction is a cornerstone of its utility.
Conversely, 3-isopropyl-3-methyl-3H-indole represents a less-explored but synthetically valuable isomer. Its key feature is the unsubstituted, reactive C2-methylene position, which offers a different handle for chemical modification. Its synthesis likely relies on the dearomatizing C3-alkylation of simpler indole precursors. For drug development professionals and synthetic chemists, understanding these differences is paramount. The choice between these isomers depends entirely on the desired downstream application: leveraging the C2-methyl for dye synthesis or exploiting the C2-methylene for novel molecular construction.
References
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Dialkylation of Indoles with Trichloroacetimidates to Access 3,3-Disubstituted Indolenines. Molecules. 2019. Available from: [Link]
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Fischer indole synthesis. Wikipedia. Available from: [Link]
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Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances. 2023. Available from: [Link]
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Fischer Indole Synthesis. YouTube. 2021. Available from: [Link]
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internal alk ynes: 3-methyl-2-(trimethylsilyl)indole. Organic Syntheses Procedure. Available from: [Link]
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Synthesis of 3,3′-Disubstituted Indolenines Utilizing the Lewis Acid Catalyzed Alkylation of 2,3-Disubstituted Indoles with Trichloroacetimidates. PMC - NIH. Available from: [Link]
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2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Frontiers in Chemistry. 2022. Available from: [Link]
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α-Substituted β-mercapto ketone based synthesis of 3-alkyl-3-[(alkylsulfanyl)methyl]-2-methyl-3H-indoles. ResearchGate. Available from: [Link]
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A UNIQUE APPROACH OF PREPARING 3,3-DISUBSTITUTED OXINDOLES FROM ACYCLIC TETRASUBSTITUTED ALDEHYDES. Shodhganga. Available from: [Link]
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Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. ACS Publications. 2010. Available from: [Link]
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Synthesis of indoles. Organic Chemistry Portal. Available from: [Link]
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3-Substituted indole: A review. International Journal of Chemical Studies. 2019. Available from: [Link]
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Supporting Information Materials 2,3,3-trimethyl-3H-indole. The Royal Society of Chemistry. Available from: [Link]
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New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH. 2010. Available from: [Link]
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Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester. Frontiers in Chemistry. 2022. Available from: [Link]
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Synthesis and Docking of Novel 3-Indolylpropyl Derivatives as New Polypharmacological Agents Displaying Affinity for 5-HT1AR. Repositorio Académico - Universidad de Chile. 2016. Available from: [Link]
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C–H functionalization of indoles and oxindoles through CDC reactions. RSC Advances. Available from: [Link]
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Anticancer Molecule Discovery via C2-Substituent Promoted Oxidative Coupling of Indole and Enolate. PMC. 2019. Available from: [Link]
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New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. 2010. Available from: [Link]
-
Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. 2024. Available from: [Link]
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Base-Promoted Tandem Synthesis of 2-Substituted Indoles and N-Fused Polycyclic Indoles. ACS Publications. Available from: [Link]
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Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. Scientific Research Publishing. 2013. Available from: [Link]
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Spectroscopic Characterization, Quantum Chemical and Molecular Docking Investigations on Methyl Indole-3-Carboxylate: A Potent Cervical Cancer Drug. ResearchGate. 2024. Available from: [Link]
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Indole, 3-methyl-. NIST WebBook. Available from: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 3-isopropyl-3-methyl-3H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available data and predictive insights into the melting and boiling points of 3-isopropyl-3-methyl-3H-indole. Due to the absence of experimentally determined data in publicly accessible literature, this guide synthesizes information from analogous structures, details established synthetic routes for related 3,3-disubstituted-3H-indoles, and presents computationally predicted values for the target compound's key physical properties. This document serves as a critical resource for researchers and professionals in drug development and chemical synthesis, offering a foundational understanding of this novel heterocyclic compound.
Introduction to 3-isopropyl-3-methyl-3H-indole
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The less common 3H-indole (or indolenine) tautomer, characterized by a quaternary C3-carbon and an endocyclic imine, serves as a crucial intermediate in the synthesis of complex alkaloids and spirocyclic systems. 3-isopropyl-3-methyl-3H-indole is a specific, non-commercially documented derivative of this class. Its unique substitution pattern, featuring a sterically demanding isopropyl group and a methyl group at the C3-position, is anticipated to confer distinct physicochemical and pharmacological properties. Understanding its melting and boiling points is fundamental for its purification, handling, and application in further synthetic endeavors.
Physicochemical Properties: Melting and Boiling Point
A thorough search of scientific literature and chemical databases did not yield any experimentally determined melting or boiling point data for 3-isopropyl-3-methyl-3H-indole. However, analysis of structurally similar compounds and computational predictions can provide valuable estimations.
Data from Analogous 3,3-Disubstituted-3H-Indoles
The physical state and melting points of 3,3-disubstituted-3H-indoles are influenced by the nature of the substituents at the C3 position. Symmetrical and larger substituents can lead to higher melting points due to better crystal packing. In contrast, asymmetrical or bulky groups might result in oils or low-melting solids.
| Compound | Substituents at C3 | Melting Point (°C) | Physical State at RT |
| 3,3-diallyl-2,5-dimethyl-3H-indole | Diallyl | 38-40 | Solid |
| 3,3-diallyl-5-methoxy-2-methyl-3H-indole | Diallyl | 45-46 | Solid |
| 3,3-dibenzyl-2-methyl-3H-indole | Dibenzyl | Not reported | Brown oil |
| 2,3,3-Trimethyl-3H-indole | Dimethyl | Not reported (liquid) | - |
Data sourced from literature on 3,3-dialkyl indolenines.[1]
Based on these analogs, the presence of two alkyl groups at the C3 position often results in compounds that are liquids or low-melting solids at room temperature. The asymmetry of the methyl and isopropyl groups in 3-isopropyl-3-methyl-3H-indole may disrupt crystal lattice formation, suggesting it is likely to be a liquid or a very low-melting solid.
Predicted Physicochemical Data
To provide a more quantitative estimation, the physicochemical properties of 3-isopropyl-3-methyl-3H-indole were predicted using computational models. The SMILES string CC(C)C1(C)C2=CC=CC=C2N=C1 was used for these predictions.
| Property | Predicted Value | Prediction Tool/Method |
| Melting Point | 35.5 °C (with an error of about 40 °C) | AAT Bioquest Melting Point Predictor[2] |
| Boiling Point | 250.8 °C (with an error of about 40 °C) | AAT Bioquest Boiling Point Predictor[3] |
Disclaimer: These values are in-silico predictions and should be used as estimations. Experimental verification is required for confirmation.
Synthesis and Characterization of 3,3-Disubstituted-3H-Indoles
While a specific protocol for 3-isopropyl-3-methyl-3H-indole is not documented, its synthesis can be approached through established methods for creating 3,3-disubstituted indolenines. The Fischer indole synthesis is a classical and versatile method.
Proposed Synthetic Pathway: Fischer Indole Synthesis
The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For the synthesis of 3-isopropyl-3-methyl-3H-indole, phenylhydrazine and 3-methyl-2-butanone (isopropyl methyl ketone) would be the appropriate starting materials.
Caption: Workflow for the experimental determination of melting and boiling points.
Conclusion
While experimental data for the melting and boiling points of 3-isopropyl-3-methyl-3H-indole are currently unavailable, this guide provides a robust framework for understanding its likely physicochemical properties. Based on data from analogous compounds and computational predictions, it is anticipated to be a low-melting solid or a liquid at room temperature with a boiling point around 250 °C. The provided synthetic protocol offers a reliable starting point for its preparation, and the characterization and experimental workflow outlines the necessary steps for empirical validation. This information is crucial for any future research and development involving this novel indole derivative.
References
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Dialkylation of Indoles with Trichloroacetimidates to Access 3,3-Disubstituted Indolenines. Available at: [Link]
-
Propersea (Property Prediction) - PSDS. Available at: [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. Available at: [Link]
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The Unfolding Story of Sterically Hindered Indolenines: A Guide for the Modern Scientist
A comprehensive exploration of the history, synthesis, and evolving applications of sterically hindered indolenines, offering critical insights for researchers and professionals in drug development.
Introduction: The Significance of Steric Hindrance in Indole Chemistry
Indole and its derivatives are fundamental scaffolds in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] The indolenine tautomer, while less common, presents a unique three-dimensional structure with a tetrahedral C3 carbon, opening avenues for the construction of complex molecular architectures. The deliberate introduction of bulky substituents, a concept known as steric hindrance, at key positions of the indolenine core profoundly influences its reactivity, stability, and ultimately, its utility in synthetic chemistry and drug design.[4][5][6] This guide delves into the historical context, synthetic evolution, and burgeoning applications of sterically hindered indolenines, providing a technical yet accessible resource for scientists at the forefront of chemical innovation.
A Historical Perspective: From Obscurity to a Synthetic Linchpin
The journey of indolenines, particularly those bearing sterically demanding groups, has been one of gradual emergence from the shadows of their more ubiquitous indole cousins. Early indole chemistry, dating back to the work of Adolf Baeyer in the 19th century, primarily focused on the aromatic indole nucleus.[1] The systematic investigation of the non-aromatic indolenine tautomer and the strategic use of steric hindrance to control reactions is a more recent development.
Initially, indolenines were often encountered as transient intermediates or unexpected byproducts in reactions aimed at indole functionalization.[7] However, pioneering chemists began to recognize the synthetic potential of trapping these fleeting species. The deliberate synthesis of sterically hindered indolenines gained traction as a means to create quaternary carbon centers, a challenging yet crucial feature in many complex natural products and drug candidates.[8][9]
Strategic Synthesis: Taming Reactivity Through Steric Control
The construction of sterically hindered indolenines requires carefully designed synthetic strategies that can overcome the inherent challenges of introducing bulky groups in close proximity. Several powerful methods have been developed, each with its own set of advantages and limitations.
Dearomative Alkylation of Indoles
A primary route to sterically hindered indolenines involves the dearomatization of indole precursors through alkylation at the C3 position.[7][8] This approach often necessitates the use of strong bases or transition metal catalysts to facilitate the introduction of sterically demanding electrophiles.[7][8]
A notable advancement in this area is the use of Lewis acid catalysis, which offers a milder alternative to traditional methods.[7][8] For instance, the reaction of 2,3-disubstituted indoles with trichloroacetimidates in the presence of a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf) provides an efficient route to 3,3'-disubstituted indolenines.[7][8]
Experimental Protocol: Lewis Acid-Catalyzed Synthesis of a 3,3'-Disubstituted Indolenine
Objective: To synthesize a sterically hindered indolenine via the Lewis acid-catalyzed alkylation of a 2,3-disubstituted indole.
Materials:
-
2,3-dimethylindole
-
Allyl trichloroacetimidate
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and stirring apparatus
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,3-dimethylindole (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (e.g., argon or nitrogen), add allyl trichloroacetimidate (1.2 mmol).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add TMSOTf (0.1 mmol) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3,3'-disubstituted indolenine.
[8][8] Sigmatropic Rearrangements
Sigmatropic rearrangements, particularly the Claisen rearrangement, have emerged as powerful tools for the stereoselective synthesis of sterically hindered indolines, which can be subsequently oxidized to indolenines. The dearomative Meerwein-Eschenmoser-Claisen rearrangement of 3-indolyl alcohols provides a robust method for accessing 2,2-disubstituted indolines with high enantiopurity.[9][10] This transformation showcases excellent chirality transfer from the C3 alcohol to the newly formed C2 quaternary center.[9][10]
Diagram: Dearomative Indolic-Claisen Rearrangement
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- 10. Rapid Access to 2,2-Disubstituted Indolines via Dearomative Indolic-Claisen Rearrangement: Concise, Enantioselective Total Synthesis of (+)-Hinckdentine A - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of 3-Isopropyl-3-methyl-3H-indole
I. Introduction: The Challenge and Opportunity of 3,3-Disubstituted 3H-Indoles
The 3H-indole, or indolenine, scaffold is a crucial structural motif found in numerous natural products and pharmacologically active compounds. The presence of a quaternary, all-carbon stereocenter at the C3 position introduces significant molecular complexity and is a key feature in molecules such as strictamine and aspidophylline A. The synthesis of these structures, however, presents a considerable challenge, primarily due to the inherent reactivity of the indole ring. Traditional methods often focus on constructing the ring system from acyclic precursors, such as in the Fischer indole synthesis.[1][2]
This guide details a strategic approach for the synthesis of 3-isopropyl-3-methyl-3H-indole starting from the readily available 3-methylindole. The direct, single-step alkylation to form such a C3-quaternary center is often not synthetically viable due to competing N-alkylation and the difficulty of introducing two distinct alkyl groups.[3] Therefore, we propose a robust, two-step dearomatization-alkylation sequence. This protocol is designed for researchers in organic synthesis and drug development, providing not just a procedure, but the underlying chemical logic based on established principles of indole reactivity.[4][5]
The core of this strategy involves leveraging the nucleophilic character of the indole C3 position through the formation of an indolyl-magnesium halide (a Grignard reagent), followed by sequential electrophilic trapping to build the desired quaternary center.[6][7] This approach offers a controlled and logical pathway to a complex and valuable molecular architecture.
II. Proposed Synthetic Strategy & Mechanistic Rationale
The synthesis of 3-isopropyl-3-methyl-3H-indole from 3-methylindole requires the formation of two new carbon-carbon bonds at the C3 position. The inherent challenge lies in controlling the regioselectivity of the alkylation. The indole nucleus possesses two primary nucleophilic sites: the N1 nitrogen and the C3 carbon. While the N-H proton is the most acidic site, deprotonation with a strong base creates an indolyl anion with significant electron density at C3, making it a potent carbon nucleophile.[8]
Our proposed pathway proceeds in two main stages:
-
Formation of Indolyl Grignard Reagent and First Alkylation: 3-Methylindole is first deprotonated using a simple Grignard reagent like methylmagnesium iodide. This forms the indolyl magnesium salt. This nucleophile is then reacted with an isopropyl electrophile (2-iodopropane) to form an intermediate.
-
Second Deprotonation and Alkylation: The intermediate is then subjected to a second deprotonation using a strong base, followed by quenching with a methyl electrophile (methyl iodide) to forge the quaternary center and yield the final 3H-indole product.
This sequential process allows for the controlled and directional installation of two different alkyl substituents at the C3 position.
Workflow of the Proposed Synthesis
Caption: Proposed workflow for the synthesis of 3-isopropyl-3-methyl-3H-indole.
III. Detailed Experimental Protocols
Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere techniques (Nitrogen or Argon) are critical for the success of these reactions. Grignard reagents and strong bases like LDA are highly reactive and moisture-sensitive. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
This first stage aims to install the bulkier isopropyl group at the C3 position.
-
Apparatus Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a thermometer, and a rubber septum for reagent addition. The glassware must be oven-dried and assembled hot under a stream of inert gas.
-
Reagent Preparation:
-
In the reaction flask, add 3-methylindole (5.0 g, 38.1 mmol).
-
Add 100 mL of anhydrous tetrahydrofuran (THF) via cannula or syringe. Stir until the indole is fully dissolved.
-
-
Grignard Reagent Formation:
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium iodide (1.0 M in diethyl ether, 42.0 mL, 42.0 mmol, 1.1 eq) dropwise via syringe over 20 minutes. Vigorous gas evolution (methane) will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the indolyl magnesium iodide. The solution may become a thick slurry.
-
-
C3-Alkylation:
-
Cool the reaction mixture back down to 0 °C.
-
Add 2-iodopropane (5.7 mL, 57.2 mmol, 1.5 eq) dropwise via syringe over 15 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).
-
-
Reaction Quench and Workup:
-
Cool the flask to 0 °C and slowly quench the reaction by adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether.
-
Separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure.
-
The crude product is a mixture and should be carried forward to the next step without extensive purification to avoid potential decomposition or rearrangement of the indolenine intermediate.
-
This final step introduces the methyl group to form the desired quaternary center.
-
Apparatus Setup: A 250 mL three-neck round-bottom flask is set up for anhydrous, inert conditions as described in Protocol 1.
-
Base Preparation (LDA):
-
In a separate flask under argon, add 50 mL of anhydrous THF.
-
Cool the THF to -78 °C (dry ice/acetone bath).
-
Add diisopropylamine (6.4 mL, 45.7 mmol, 1.2 eq).
-
Slowly add n-butyllithium (2.5 M in hexanes, 18.3 mL, 45.7 mmol, 1.2 eq) dropwise.
-
Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
-
Deprotonation of Intermediate:
-
Dissolve the crude intermediate from Protocol 1 in 50 mL of anhydrous THF.
-
Cool this solution to -78 °C.
-
Using a cannula, slowly transfer the solution of the intermediate into the freshly prepared LDA solution at -78 °C.
-
Stir the resulting deep-colored solution at -78 °C for 1 hour.
-
-
C3-Methylation:
-
While maintaining the temperature at -78 °C, add methyl iodide (3.5 mL, 57.2 mmol, 1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
-
Reaction Quench and Workup:
-
Cool the mixture to 0 °C and quench by the slow addition of 50 mL of water.
-
Extract the product with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with water (1 x 50 mL) and brine (1 x 50 mL), then dry over anhydrous Na₂SO₄.
-
-
Purification and Characterization:
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient, starting from 98:2) to isolate the 3-isopropyl-3-methyl-3H-indole.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
IV. Key Reaction Parameters and Expected Observations
| Parameter | Protocol 1 (Isopropylation) | Protocol 2 (Methylation) | Rationale / Notes |
| Starting Material | 3-Methylindole | Crude product from Step 1 | Purity of starting material is crucial for good yields. |
| Base | Methylmagnesium Iodide (MeMgI) | Lithium Diisopropylamide (LDA) | MeMgI is sufficient for N-H deprotonation.[9] A stronger, non-nucleophilic base like LDA is needed for the second step. |
| Electrophile | 2-Iodopropane | Methyl Iodide | Iodides are more reactive than bromides or chlorides. |
| Solvent | Anhydrous THF | Anhydrous THF | THF is an excellent solvent for Grignard and organolithium reactions, solvating the metal cations.[6] |
| Temperature | 0 °C to RT | -78 °C to RT | Low temperature is critical for the LDA step to control reactivity and prevent side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) | Essential to prevent quenching of the highly reactive organometallic intermediates by moisture or oxygen. |
| Expected Yield | (Carried crude to next step) | 30-50% over two steps | Multi-step syntheses involving strong bases and reactive intermediates often have moderate yields. |
V. Mechanistic Visualization
The key transformation in this synthesis is the alkylation at the C3 position, which proceeds through an anionic intermediate. The formation of the 3H-indolium ion is a critical step in the dearomatization of the indole ring system.
Proposed Reaction Mechanism
Caption: Key intermediates in the sequential C3-alkylation of 3-methylindole.
VI. Conclusion
The synthesis of 3-isopropyl-3-methyl-3H-indole from 3-methylindole represents a challenging yet achievable goal through a strategic, sequential C3-alkylation approach. By carefully controlling reaction conditions, particularly through the use of anhydrous techniques and appropriate strong bases, it is possible to overcome the inherent regioselectivity challenges of indole chemistry. The protocol outlined in this document provides a robust framework for accessing this valuable molecular scaffold. This method, grounded in fundamental principles of organic reactivity, should serve as a reliable guide for researchers aiming to construct complex, C3-quaternized indole derivatives for applications in medicinal chemistry and materials science.
VII. References
-
Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]
-
Anderson, J. C., & Sandham, D. A. (2016). Synthesis of 3,3′-Disubstituted Indolenines Utilizing the Lewis Acid Catalyzed Alkylation of 2,3-Disubstituted Indoles with Trichloroacetimidates. The Journal of Organic Chemistry, 81(15), 6435-6446. [Link]
-
O'Connor, M. J., Bédard, A.-C., & Ingleson, M. J. (2020). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis, 10(9), 5147-5153. [Link]
-
Wikipedia contributors. (2023). Grignard reagent. In Wikipedia, The Free Encyclopedia. [Link]
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
ChemRxiv. (2026). Switchable N–H vs C3–H Carboxylation of Indoles using Dual-Function Reagents. ChemRxiv. [Link]
-
Wang, L., Shao, Y., & Liu, Y. (2012). Nucleophilic Addition of Grignard Reagents to 3-Acylindoles: Stereoselective Synthesis of Highly Substituted Indoline Scaffolds. Organic Letters, 14(16), 4232–4235. [Link]
Sources
- 1. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3,3′-Disubstituted Indolenines Utilizing the Lewis Acid Catalyzed Alkylation of 2,3-Disubstituted Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Grignard reagent - Wikipedia [en.wikipedia.org]
- 7. グリニャール試薬 [sigmaaldrich.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Chemoselective N-Alkylation of 3-Methylindole with Isopropyl Iodide
Abstract & Strategic Overview
The alkylation of 3-methylindole (skatole) with secondary alkyl halides like isopropyl iodide (2-iodopropane) presents a specific chemoselectivity challenge. Unlike primary alkyl halides (e.g., methyl iodide), isopropyl iodide is sterically hindered and prone to E2 elimination. Furthermore, the indole scaffold is an ambient nucleophile; while the N-1 position is the desired target for solubility and pharmacokinetic modulation, the C-2 and C-3 positions are electronically active.
This guide provides two validated protocols to maximize N-alkylation yields while suppressing:
-
C-Alkylation: Attack at C-2 or the formation of indolenines at C-3.
-
Elimination: Dehydrohalogenation of isopropyl iodide to form propene gas.
Mechanistic Causality & Logic
To control the reaction, one must understand the competing pathways. The indole anion (indolyl) is a resonance hybrid.
-
The Nucleophile (Indole): Deprotonation of the N-H (
in DMSO) creates a delocalized anion. The nitrogen atom carries the highest electron density (Hard Center), but the C-3 carbon is highly nucleophilic (Soft Center). -
The Electrophile (Isopropyl Iodide): A secondary alkyl halide. It is moderately electrophilic but highly susceptible to base-induced
-elimination. -
The Control Lever (Solvent/Base):
-
Ionic Control: Use of a polar aprotic solvent (DMF, DMSO) solvates the metal cation (
or ), leaving the indolyl anion "naked" and highly reactive. This favors the harder nucleophile (Nitrogen) attacking the electrophile (HSAB theory). -
Steric Control: The existing methyl group at C-3 discourages further alkylation at C-3 due to steric clash, naturally biasing the reaction toward N-1. However, high temperatures can overcome this barrier, leading to C-alkylation byproducts.
-
Visualization: Reaction Pathway & Competition
Figure 1: Mechanistic divergence showing the competition between the desired
Experimental Protocols
Protocol A: The "Gold Standard" (NaH / DMF)
Best for: Small to medium scale (<10g), high purity requirements.
Rationale: Sodium hydride (NaH) acts as an irreversible base. The evolution of
Reagents & Equipment[1][2][3][4][5][6]
-
Substrate: 3-Methylindole (1.0 equiv)
-
Electrophile: Isopropyl iodide (1.5 equiv) — Must be clear/colorless. If yellow/brown, wash with dilute thiosulfate or pass through basic alumina.
-
Base: Sodium hydride (60% dispersion in mineral oil) (1.2 equiv)
-
Solvent: Anhydrous DMF (0.2 M concentration relative to indole)
-
Atmosphere: Argon or Nitrogen balloon.
Step-by-Step Workflow
-
Activation: In a flame-dried round-bottom flask (RBF) under inert atmosphere, suspend NaH (1.2 eq) in anhydrous DMF at 0°C (ice bath).
-
Note: Washing NaH oil is unnecessary for this reaction and increases safety risks.
-
-
Deprotonation: Dissolve 3-methylindole in a minimum volume of DMF. Add this solution dropwise to the NaH suspension over 15 minutes.
-
Observation: Gas evolution (
) will occur. The solution will turn yellow/brown (indolyl anion). -
Aging:[7] Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete anion formation.
-
-
Alkylation: Cool the mixture back to 0°C. Add isopropyl iodide (1.5 eq) dropwise.
-
Critical: Add slowly to prevent local heating which favors elimination (propene formation).
-
-
Reaction: Allow to warm to RT. Stir for 4–12 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 9:1). Product (
) moves higher than starting material ( ).
-
-
Quench & Workup:
-
Cool to 0°C. Carefully add saturated
solution (excess NaH will fizz). -
Extract with Ethyl Acetate (3x).
-
Wash combined organics with Water (2x) and Brine (1x) to remove DMF.
-
Dry over
, filter, and concentrate.
-
Protocol B: Phase Transfer Catalysis (Green/Scalable)
Best for: Large scale (>10g), avoiding hazardous NaH. Rationale: Uses solid KOH and a quaternary ammonium salt. The reaction occurs at the interface, minimizing water contact with the active species.
Reagents
-
Base: KOH (powdered, 4.0 equiv)
-
Catalyst: Tetrabutylammonium bromide (TBAB) (0.1 equiv)
-
Solvent: Toluene (or DMSO for faster rates)
-
Temp: 40–50°C
Workflow
-
Mix 3-methylindole (1.0 eq), powdered KOH (4.0 eq), and TBAB (0.1 eq) in Toluene.
-
Add isopropyl iodide (2.0 eq) — Higher equivalents required due to slower kinetics/elimination.
-
Heat to 50°C with vigorous stirring (mechanical stirring recommended for scale).
-
Monitor via TLC. Reaction typically takes 12–24 hours.
-
Filter off solids, wash filtrate with water, and concentrate.
Validation & Quality Control
Trust but verify. Use these spectroscopic markers to confirm the structure.
| Feature | 3-Methylindole (Start) | 1-Isopropyl-3-methylindole (Product) | Failure Mode (C-Alkylation) |
| 1H NMR (N-H) | Broad singlet ~7.9 ppm | Absent | Present (~7-8 ppm) |
| 1H NMR (N-CH) | N/A | Septet, ~4.6 ppm (Deshielded) | N/A |
| 1H NMR (Isopropyl Me) | N/A | Doublet, ~1.4 ppm | Doublet, ~0.9-1.1 ppm |
| Appearance | White solid | Pale yellow oil | Solid/Gum |
Workflow Visualization
Figure 2: Operational workflow for Protocol A (NaH/DMF).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | E2 Elimination of Reagent | Lower reaction temperature; Increase Isopropyl Iodide to 2.0-3.0 eq. |
| Starting Material Remains | Incomplete Deprotonation | Ensure NaH is fresh; Increase deprotonation time at RT before adding iodide. |
| C-Alkylation Observed | Temperature too high | Keep addition at 0°C; Do not heat above 40°C. Switch to Protocol A (NaH) if using KOH. |
| Dark/Tar Product | Oxidation | Degas solvents thoroughly; Indoles are air-sensitive in basic solution. |
Safety & Handling
-
Isopropyl Iodide: Toxic and potential carcinogen. Stabilize with Copper wire if storing. Light sensitive—wrap flask in foil if reaction time >12h.
-
Sodium Hydride: Reacts violently with water. Keep a beaker of sand or dry lime nearby in case of fire. Do not use water extinguishers.
-
DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves.
References
-
Sundberg, R. J. (1996). Indoles.[4][7][8][9][10][11][12][13][14] Academic Press. (Standard text on Indole reactivity and N- vs C-alkylation preference).
-
Heaney, H., & Ley, S. V. (1973). N-Alkylation of indoles. Journal of the Chemical Society, Perkin Transactions 1, 499-500. Link
-
Kikugawa, Y., & Miyake, Y. (1981). Phase-transfer alkylation of indoles. Synthesis, 1981(6), 461-462. Link
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience. (Reference for HSAB theory and Ambient Nucleophiles). Link
-
Mahboobi, S., et al. (2006). Synthesis of N-alkylated indoles via phase transfer catalysis. Synthetic Communications, 36(15), 2151-2156. (Specific procedure for sterically hindered alkyl halides). Link
Sources
- 1. phasetransfer.com [phasetransfer.com]
- 2. Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. Practical Synthesis of N-Unprotected 3,3-Disubstituted Oxindoles and Subsequent Transformations on the Aromatic Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 4. d-nb.info [d-nb.info]
- 5. Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde [scirp.org]
- 6. CN102432518A - Synthetic method of 3-methylindole - Google Patents [patents.google.com]
- 7. Frontiers | 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes [frontiersin.org]
- 8. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Synthesis of Sterically Hindered Photochromic Spiropyrans Using 3-Isopropyl-3-methylindolenine
Application Note: AN-PH-042
Abstract
This application note details the synthesis of asymmetric, sterically hindered spiropyran dyes derived from 3-isopropyl-3-methylindolenine (specifically the 2-methyl derivative). Unlike the ubiquitous 3,3-dimethyl analogs (Fischer’s base derivatives), the introduction of an isopropyl group at the C3 spiro-center introduces chirality and significant steric bulk. These structural modifications are critical for researchers developing optical switches with enhanced thermal stability , chiral dopants for liquid crystals , and mechanophores with tuned switching kinetics. This guide covers the two-step synthesis: quaternization (activation) followed by Knoevenagel condensation.
Scientific Foundation & Strategic Rationale
The "Why" Behind the Isopropyl Group
Standard spiropyrans utilize a gem-dimethyl group at the C3 position. Replacing one methyl group with an isopropyl group fundamentally alters the dye's physicochemical landscape:
-
Kinetic Stabilization: The bulky isopropyl group exerts steric pressure on the indoline ring. Upon photo-isomerization to the colored Merocyanine (MC) form, this bulk hinders the re-closing mechanism, often slowing down thermal fading (
). This is desirable for memory devices requiring stable "on" states. -
Chirality: The C3 carbon becomes a stereogenic center (
). This allows the synthesis of chiral photochromic dyes, which are essential for controlling the pitch of cholesteric liquid crystals or for enantioselective sensing applications. -
Fatigue Resistance: Steric shielding of the C2-spiro carbon can reduce susceptibility to oxidative degradation (singlet oxygen attack), a common failure mode in repeated switching cycles.
Reaction Mechanism
The synthesis follows a modified Fischer base route. The 3-isopropyl-3-methyl-2-methyleneindoline moiety acts as the nucleophile.
-
Step 1 (Activation): The
nitrogen is alkylated to form an indolium salt. This increases the acidity of the C2-methyl protons. -
Step 2 (Condensation): A base promotes the deprotonation of the C2-methyl, generating an enamine-like intermediate (Fischer's base methylene) which attacks the carbonyl of a substituted salicylaldehyde.
Visual Workflow
Figure 1: Synthetic pathway from the asymmetric indolenine precursor to the photochromic dye, including the reversible switching mechanism.
Experimental Protocols
Safety Pre-requisites
-
Iodomethane (MeI): Highly neurotoxic and volatile. Use only in a certified fume hood with double-gloving.
-
Nitrosalicylaldehyde: Irritant. Avoid inhalation of dust.
-
Light Sensitivity: The final product is photochromic.[1][2][3][4][5][6] Perform the final workup and storage under low-light or amber-light conditions to prevent premature isomerization.
Protocol A: Synthesis of the Indolium Salt (Activation)
Target: 1,2,3-trimethyl-3-isopropyl-3H-indolium iodide
-
Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-isopropyl-2,3-dimethyl-3H-indole (10.0 mmol, 1.87 g) in Acetonitrile (anhydrous, 15 mL).
-
Note: Acetone can be used, but Acetonitrile often yields cleaner crystallization for hindered salts.
-
-
Alkylation: Add Iodomethane (15.0 mmol, 0.93 mL) dropwise via syringe.
-
Expert Tip: A 1.5x excess is used to drive the reaction to completion against the steric hindrance of the isopropyl group.
-
-
Reflux: Attach a reflux condenser (circulating cold water) and heat the mixture to 85°C (oil bath temperature) for 12–18 hours .
-
Checkpoint: The solution typically turns from pale yellow to dark orange/red.
-
-
Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath (0°C) for 1 hour.
-
Isolation: If a solid precipitates, filter via vacuum filtration. If no solid forms (common with bulky isopropyl chains), add cold Diethyl Ether (30 mL) to induce precipitation. Triturate the oil/solid until a powder forms.
-
Yield: Wash the solid with cold ether (2 x 10 mL). Dry under vacuum.
-
Expected Yield: 70–85%.
-
Appearance: Pale pink or yellowish hygroscopic solid.
-
Protocol B: Condensation to Form Spiropyran
Target: 1,3,3-substituted-6-nitro-spiro[indoline-2,2'-benzopyran]
-
Charge: In a 50 mL round-bottom flask, suspend the Indolium Iodide Salt from Protocol A (5.0 mmol) and 5-Nitrosalicylaldehyde (5.5 mmol, 0.92 g) in Ethanol (20 mL).
-
Catalysis: Add Piperidine (5.5 mmol, 0.54 mL) dropwise.
-
Reaction: Reflux the mixture (80°C) for 4–6 hours .
-
Visual Cue: The solution will turn a deep purple or dark red. This is the color of the Merocyanine form, which is stabilized in the polar ethanol solvent at high temperatures.
-
-
Cooling & Isomerization: Remove from heat and allow to cool slowly to room temperature. The equilibrium will shift toward the closed (colorless/pale yellow) Spiropyran form as the temperature drops, though the solid may remain colored due to crystal packing forces (pi-stacking).
-
Purification:
-
Filter the crude precipitate.
-
Recrystallization: Dissolve in minimal hot Ethanol or Acetonitrile. Allow to stand overnight.
-
Alternative: If an oil forms, use column chromatography (Silica gel, Hexane:Ethyl Acetate 8:2). Note: Acidic silica can force the ring open; add 1% Triethylamine to the eluent to maintain the closed SP form.
-
Data Analysis & Quality Control
Characterization Table
| Technique | Parameter | Expected Observation (Diagnostic) |
| 1H NMR | Isopropyl Group | Septet at ~2.5-3.0 ppm (CH) and two doublets (if chiral influence is strong) or one doublet at ~1.1-1.3 ppm (CH3). |
| 1H NMR | Olefinic Protons | Two doublets at ~5.8 ppm and ~6.9 ppm ( |
| 1H NMR | Gem-Methyl | A sharp singlet at ~1.2-1.4 ppm (3H) for the single methyl group at C3 (distinct from the isopropyl). |
| UV-Vis | SP Form (Closed) | |
| UV-Vis | MC Form (Open) |
Troubleshooting Guide
-
Problem: Product remains an oil and won't crystallize.
-
Root Cause:[3][4][7][8][9][10][11][12] The isopropyl group increases solubility and disrupts crystal packing.
-
Solution: Use a mixed solvent system for recrystallization (Ethanol/Hexane) and scratch the glass to induce nucleation. Ensure all Piperidine is removed (wash with dilute HCl, then neutralize).
-
-
Problem: Low photochromic response (weak color change).
-
Root Cause:[3][4][7][9][10][11][12] "Negative Photochromism" or stabilization of the MC form.[2]
-
Solution: If the solid is deeply colored (Merocyanine), dissolve in a non-polar solvent (Toluene) and heat in the dark. If it bleaches, the SP form is accessible. The isopropyl group favors the MC form in polar environments more than the dimethyl analog does.
-
References
-
Klajn, R. (2014). "Spiropyran-based dynamic materials." Chemical Society Reviews. A foundational review on the utility of spiropyrans, covering the mechanism of ring-opening and the effect of substituents.
-
Minkin, V. I. (2004). "Photochromism of Spiropyrans and Spirooxazines." Chemical Reviews. Detailed discussion on the kinetics of thermal fading and the steric influence of geminal substituents on the indoline ring.
-
Pugachev, A. et al. (2021).[7][12] "Three-Component Reactions of 3-Arylidene-3H-Indolium Salts." Molecules. Provides modern protocols for handling indolium salts and condensation conditions relevant to hindered indoles.
-
Lukyanov, B. S.[13] & Lukyanova, M. B. (2005). "Spiropyrans: Synthesis, Properties, and Application."[14] Chemistry of Heterocyclic Compounds. Comprehensive guide on the Fischer base condensation method used in Protocol B.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Tuning the Photochromism of Spiropyran in Functionalized Nanoporous Silica Nanoparticles for Dynamic Anticounterfeiting Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OPG [opg.optica.org]
- 4. Photo- and halochromism of spiropyran-based main-chain polymers - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06383F [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. open.metu.edu.tr [open.metu.edu.tr]
- 7. Three-Component Reactions of 3-Arylidene-3H-Indolium Salts, Isocyanides and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4211704A - Method for producing 2,3,3-trimethylindolenine - Google Patents [patents.google.com]
- 9. Page loading... [wap.guidechem.com]
- 10. sfera.unife.it [sfera.unife.it]
- 11. science.lpnu.ua [science.lpnu.ua]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. DSpace [scholars.carroll.edu]
Application Note: High-Fidelity Synthesis of 3,3-Dialkylindolenines via Grignard-Mediated C3-Alkylation
Executive Summary
The synthesis of 3,3-dialkylindolenines (3,3-dialkyl-3H-indoles) is a pivotal transformation in the production of cyanine dyes, photochromic materials, and complex alkaloid scaffolds. While the Fischer Indole Synthesis is the industrial standard for simple derivatives (e.g., 2,3,3-trimethylindolenine), it lacks the functional group tolerance required for late-stage drug development.
This Application Note details the Grignard-Mediated C3-Alkylation Protocol . Unlike standard basic alkylation (NaH/DMF) which favors thermodynamic N-alkylation, the use of indolylmagnesium halides leverages the "tight ion pair" effect to direct electrophilic attack to the C3 position. This method allows for the precision construction of sterically crowded quaternary centers at C3 from 3-substituted indoles.
Mechanistic Principles: The Magnesium Shield
The success of this protocol relies on the ambident nucleophilicity of the indolyl anion. The regioselectivity (C3 vs. N1) is dictated by the nature of the metal counterion and the solvent shell.
The "Tight Ion Pair" Hypothesis
When a 3-alkylindole reacts with an alkylmagnesium halide (e.g., EtMgBr) in a non-polar solvent (Diethyl Ether or Toluene), the resulting Indolylmagnesium bromide exists as a tight ion pair. The Magnesium atom coordinates strongly with the Nitrogen lone pair.
-
N-Shielding: The bulky MgBr moiety sterically hinders the Nitrogen atom.
-
Charge Delocalization: The Mg coordination forces the negative charge density to delocalize onto the C3 carbon.
-
C3-Attack: Incoming alkyl halides preferentially attack the C3 position, breaking aromaticity to form the imine (indolenine) core.
Contrast with Ionic Bases:
-
NaH/DMF: Dissociated ion pair (
). The Nitrogen lone pair is exposed and highly nucleophilic N-Alkylation (Major) . -
RMgX/Ether: Associated ion pair (
). Nitrogen is blocked C-Alkylation (Major) .
Pathway Visualization
Figure 1: Reaction pathway highlighting the divergence between C3 and N1 alkylation based on the stability of the Indolyl-Mg intermediate.
Critical Experimental Variables
To ensure high fidelity, the following parameters must be strictly controlled.
Solvent Selection Table
The solvent is the single most critical variable. It defines the aggregation state of the Grignard reagent.
| Solvent | Dielectric Constant | Coordination Ability | Resulting Selectivity | Recommendation |
| Diethyl Ether (Et₂O) | 4.3 | Moderate | High C3 (Tight Ion Pair) | Primary Choice |
| Toluene | 2.4 | Low | High C3 (Aggregated) | Excellent for high-temp |
| THF | 7.5 | High | Mixed C3 / N1 | Avoid (Solvates Mg too well) |
| DMF/DMSO | >30 | Very High | Exclusive N1 | Strictly Prohibited |
Temperature Profile
-
Step 1 (Deprotonation): 0°C to RT. Exothermic release of ethane gas must be controlled.
-
Step 2 (Alkylation):
-
Reactive Halides (MeI, Allyl-Br): 0°C to RT.[1]
-
Sluggish Halides (Et-I, Benzyl-Br): Reflux (35°C in Et₂O) is often required to overcome the steric barrier at C3.
-
Detailed Protocol: Synthesis of 2,3,3-Trimethylindolenine Derivatives
Target: Synthesis of 3-allyl-2,3-dimethyl-3H-indole from 2,3-dimethylindole. Scale: 10 mmol basis.
Materials
-
Substrate: 2,3-Dimethylindole (1.45 g, 10 mmol).
-
Reagent A: Ethylmagnesium Bromide (EtMgBr), 3.0 M in Et₂O (3.5 mL, 1.05 equiv).
-
Reagent B: Allyl Bromide (1.33 g, 1.1 equiv).
-
Solvent: Anhydrous Diethyl Ether (50 mL).
-
Glassware: Flame-dried 100 mL Schlenk flask, N₂ atmosphere.
Step-by-Step Methodology
-
System Preparation:
-
Flame-dry the Schlenk flask and cool under a stream of dry Nitrogen.
-
Charge the flask with 2,3-Dimethylindole (10 mmol) and Anhydrous Et₂O (40 mL). Ensure complete dissolution.
-
-
Generation of Indolylmagnesium Bromide:
-
Cool the solution to 0°C using an ice bath.
-
Add EtMgBr (3.0 M) dropwise via syringe over 10 minutes.
-
Observation: Evolution of ethane gas will occur. A white or off-white precipitate (the Indolyl-MgBr salt) often forms.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 30 minutes to ensure complete deprotonation.
-
-
C3-Alkylation (The Critical Step):
-
Cool the suspension back to 0°C .
-
Add Allyl Bromide (dissolved in 5 mL Et₂O) dropwise over 15 minutes.
-
Note: Slow addition prevents local excesses that might trigger polymerization.
-
Remove the ice bath. Stir at RT for 2 hours.
-
QC Check: Monitor by TLC. The starting indole (blue fluorescence) should disappear; the indolenine product is typically non-fluorescent or weak yellow.
-
-
Work-up & Isolation:
-
Quench the reaction carefully with Saturated NH₄Cl (aq) (20 mL) at 0°C.
-
Extract with Et₂O (3 x 30 mL).
-
Crucial pH Step: The indolenine is basic. Wash the organic layer with Brine , not acid (acid will protonate the imine nitrogen, extracting the product into the aqueous phase).
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify via Flash Column Chromatography on Silica Gel.
-
Eluent: Hexane/EtOAc (gradient 9:1 to 4:1).
-
Note: Indolenines are sensitive to hydrolysis on acidic silica; add 1% Triethylamine to the eluent if degradation is observed.
-
Troubleshooting & Optimization
The "Red Oil" Phenomenon
Indolenines are prone to polymerization or oxidation, often resulting in a viscous red oil.
-
Cause: Exposure to air or strong acids during workup.
-
Solution: Perform all steps under N₂. Store the crude product in the freezer under Argon if not purifying immediately.
Plancher Rearrangement
When synthesizing sterically bulky indolenines, the alkyl groups at C3 can migrate to C2 under thermal stress or acid catalysis.
-
Prevention: Keep reaction temperature below 40°C. Avoid strong mineral acids during workup.
Decision Logic for Optimization
Figure 2: Troubleshooting logic flow for incomplete or regioselective failure.
References
-
Jackson, A. H., & Smith, A. E. (1964). Electrophilic substitution in indoles—I: The reaction of indolylmagnesium bromide with alkyl halides. Tetrahedron, 24(1), 403-413.
-
Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer Science & Business Media. (See Chapter on Alkylation of Indoles).
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Section on Ambident Nucleophiles).
-
Millar, I. T., & Heaney, H. (1971). Organometallic Compounds of Group II. In Organic Syntheses. (General handling of Grignard Reagents).
Sources
Application Note: Optimized Protocol for the N-Quaternization of Sterically Hindered 3H-Indoles
Executive Summary
This application note details the procedure for the
While the standard 2,3,3-trimethyl-3H-indole is ubiquitous in dye chemistry, the 3-isopropyl variant introduces steric asymmetry. This modification does not fundamentally alter the reaction mechanism (Menshutkin reaction) but necessitates rigorous control over reaction time and temperature to prevent thermal degradation while ensuring complete conversion.
Mechanistic Insight & Scientific Rationale
The Menshutkin Reaction
The quaternization of the indole nitrogen proceeds via an SN2 mechanism (Menshutkin reaction).[1] The lone pair of electrons on the
Key Mechanistic Factors:
-
Steric Hindrance: The 3-isopropyl group adds bulk near the reaction center compared to the dimethyl analog. While the N-1 position is planar, the adjacent quaternary carbon (C-3) can influence the approach of bulky electrophiles.
-
Leaving Group Ability: The rate of reaction correlates with the leaving group ability:
. Alkyl iodides are preferred for their high reactivity.[2] -
Solvent Polarity: The transition state is highly polar (charge separation). Polar aprotic solvents (Acetonitrile, DMF, Nitromethane) stabilize the transition state, accelerating the reaction.
Reaction Scheme Visualization
The following diagram illustrates the reaction pathway and the transition state energy considerations.
Figure 1: Mechanistic pathway for the N-alkylation of indolenine derivatives.
Materials and Equipment
Reagents
| Reagent | Role | Purity Requirement | Notes |
| 3-isopropyl-3-methyl-3H-indole | Substrate | >95% | Starting material (liquid or low-melt solid). |
| Alkyl Iodide (e.g., Ethyl Iodide) | Electrophile | >99% | Carcinogen. Use fresh; avoid yellowed (oxidized) stocks. |
| Acetonitrile (MeCN) | Solvent | Anhydrous | Water inhibits reaction; dry over molecular sieves if needed. |
| Diethyl Ether | Precipitant | ACS Grade | Used to "crash out" the product. |
| Ethyl Acetate | Wash Solvent | ACS Grade | Removes unreacted starting material. |
Equipment
-
Heavy-walled pressure vessel (sealed tube) or Round-bottom flask with reflux condenser.
-
Magnetic stir bar (egg-shaped for efficient vortexing).
-
Inert gas line (Nitrogen or Argon).
-
Oil bath with temperature controller.
Experimental Protocols
Protocol A: Standard Alkylation with Alkyl Iodides
Best for: Synthesis of Ethyl/Methyl/Propyl indolium salts.
-
Preparation:
-
Flame-dry a 50 mL pressure tube or round-bottom flask under vacuum; backfill with Nitrogen.
-
Add 3-isopropyl-3-methyl-3H-indole (1.0 equiv, e.g., 5.0 mmol, ~0.87 g).
-
Dissolve in Anhydrous Acetonitrile (2.0 M concentration, approx. 2.5 mL). Note: High concentration favors SN2 kinetics.
-
-
Addition:
-
Add Alkyl Iodide (e.g., Iodoethane) (1.5 – 2.0 equiv).
-
Caution: Alkyl iodides are volatile and toxic. Handle in a fume hood.
-
-
Reaction:
-
Sealed Tube (Recommended): Seal the vessel and heat to 90°C for 12–24 hours. The pressure aids the reaction if the alkyl halide is volatile (e.g., Iodomethane, bp 42°C).
-
Reflux: If using higher boiling halides (e.g., Iodobutane), reflux at 82°C (MeCN boiling point) under N2 atmosphere.
-
-
Monitoring:
-
Monitor via TLC (Silica, 10% MeOH in DCM). The starting material is non-polar (high Rf); the product is a salt (Rf ~ 0 or streaks).
-
Visual Cue: The solution often turns from pale yellow to deep orange/red. A dark purple/black color indicates decomposition.
-
-
Workup (Precipitation):
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent to ~50% volume using a rotary evaporator (do not dry completely).
-
Pour the concentrated residue into 10 volumes of cold Diethyl Ether or Ethyl Acetate with vigorous stirring.
-
The indolium salt should precipitate as a solid.
-
-
Purification:
-
Filter the solid under vacuum / inert atmosphere.
-
Wash the cake 3x with cold Diethyl Ether to remove unreacted indole.
-
Dry under high vacuum for 6 hours.
-
Protocol B: Solvent-Free Synthesis (Melt Method)
Best for: Sultones (Zwitterionic dyes) or unreactive halides.
-
Mix 3-isopropyl-3-methyl-3H-indole (1.0 equiv) and 1,4-Butane sultone (1.2 equiv) in a flask.
-
Heat the neat mixture to 120°C for 4–6 hours under Argon.
-
The mixture will solidify or become a viscous syrup.
-
Cool to 60°C and add Acetone to triturate the solid.
-
Filter and wash with Acetone.
Process Workflow & Decision Tree
Figure 2: Decision tree for selecting the optimal alkylation protocol.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Product is an Oil ("Oiling Out") | Common with long alkyl chains or impure products. | Trituration: Decant the ether, add fresh ether/acetone, and sonicate. Scratch the glass to induce crystallization. |
| Low Conversion (<50%) | Steric hindrance of Isopropyl group or moisture present. | 1. Use a Sealed Tube to allow higher temp (100°C).2. Add KI (Potassium Iodide) as a catalyst (Finkelstein condition) if using Alkyl Bromides. |
| Dark/Black Reaction Mixture | Thermal decomposition / Oxidation. | Reaction temperature too high. Reduce temp by 10°C and purge rigorously with Nitrogen. |
| Hygroscopic Product | Indolium salts are hygroscopic. | Filter under a nitrogen blanket. Store in a desiccator. |
Characterization (Self-Validation)
To validate the success of the protocol, perform
-
Diagnostic Shift: The protons on the
-alkyl group will show a significant downfield shift (deshielding) due to the positive charge on the nitrogen. -
Gem-Dimethyls: In the starting material, the C3-methyl and C3-isopropyl groups are distinct. In the product, ensure the integration matches (3H for methyl, 6H for isopropyl doublet, 1H for isopropyl septet).
-
C2-Proton (if applicable): If the starting material was the 2-H derivative, the C2-H signal will shift downfield (~8.5–9.5 ppm) and appear as a singlet (or doublet if coupling exists). If using the 2-methyl derivative (dye precursor), the C2-Me singlet appears around 2.6–2.8 ppm.
References
-
Mojzych, M., & Strekowski, L. (2015). Hemicyanine dyes: synthesis and applications. In Heterocyclic Polymethine Dyes (pp. 1-25). Springer.
-
Mishra, A., et al. (2000). Cyanines during the 1990s: A Review. Chemical Reviews, 100(6), 1973–2012.
-
Mason, S. J., et al. (2005). Solid-phase synthesis of cyanine dyes. Journal of Organic Chemistry, 70(8), 2939-2949. (Describes optimization of indolenine alkylation).
-
Licha, K., et al. (1996). Synthesis and characterization of cyanine dyes. Bioconjugate Chemistry, 7(1), 101-106. (Standard protocols for sulfo-alkylation).
Sources
Troubleshooting & Optimization
Technical Support Center: Fischer Indole Synthesis (FIS) for Sterically Hindered Ketones
Executive Summary: The "Steric Wall"
In standard Fischer Indole Synthesis, steric hindrance is the primary antagonist of the [3,3]-sigmatropic rearrangement. When using sterically crowded ketones (e.g., isopropyl methyl ketone, 2-substituted cyclohexanones) or bulky arylhydrazines, the reaction often stalls at the hydrazone stage or diverges into decomposition (tars) rather than cyclization.
This guide moves beyond standard textbook protocols (e.g., refluxing in acetic acid) which frequently fail for these substrates. We focus on forcing conditions —specifically Polyphosphoric Acid (PPA), Lewis Acid catalysis (ZnCl₂), and Microwave-Assisted Organic Synthesis (MAOS)—to overcome the energy barrier imposed by steric repulsion.
Diagnostic Framework
Before altering conditions, you must identify where the reaction is failing. Use this decision tree to diagnose the bottleneck.
Figure 1: Diagnostic logic flow for isolating the failure point in FIS.
Mechanistic Insights: Why Sterics Kill the Reaction
The Fischer synthesis is an equilibrium cascade. For hindered ketones, two specific steps become rate-limiting:
-
Ene-Hydrazine Formation: The hydrazone must tautomerize to the ene-hydrazine.[1] Bulky groups destabilize the planar transition state required for this tautomerization.
-
[3,3]-Sigmatropic Rearrangement: This is the concerted C-C bond-forming step. Steric clash between the ortho-hydrogen of the hydrazine and the
-substituents of the ketone raises the activation energy ( ) significantly.
The Consequence: If the
Troubleshooting Protocols
If standard protic acids (H₂SO₄/EtOH or AcOH) yield <20% conversion, deploy the following protocols.
Protocol A: The "Brute Force" Polyphosphoric Acid (PPA) Method
Best for: Thermally stable substrates, extremely hindered ketones (e.g., camphor derivatives), and large-scale batches. Why it works: PPA acts as both solvent and catalyst.[2] Its high viscosity and dehydrating power drive the equilibrium toward the ene-hydrazine and force water removal [2].
Step-by-Step:
-
Ratio: Use a 10:1 to 20:1 weight ratio of PPA to reactant.
-
Pre-mix: In a beaker, heat PPA to ~60-80°C. Note: PPA is too viscous to stir at RT.
-
Addition: Add the phenylhydrazone (pre-formed is better for sterics) directly to the hot PPA.
-
Reaction: Heat to 100–120°C with vigorous mechanical stirring (magnetic stirring often fails due to viscosity). Monitor by TLC.
-
Critical Check: If the mixture turns black instantly, lower temp to 90°C.
-
-
Quench (The "Sticky" Part):
-
Pour the hot reaction mixture onto crushed ice/water (approx. 5x volume).
-
Stir until the PPA hydrolyzes and dissolves (can take 1-2 hours).
-
The crude indole will precipitate as a solid. Filter or extract with EtOAc.
-
Protocol B: Lewis Acid Activation (ZnCl₂)
Best for: Acid-sensitive substrates or when PPA workup is too difficult. Why it works: ZnCl₂ coordinates to the imine nitrogen, increasing electrophilicity without the harsh protonation of strong Brønsted acids. It is often superior for promoting the [3,3]-rearrangement in hindered systems [3].
Step-by-Step:
-
Solvent: Use glacial acetic acid or solvent-free conditions (if using Microwave).
-
Catalyst: Add 1.0 – 2.0 equivalents of anhydrous ZnCl₂.
-
Conditions: Reflux (thermal) or Microwave Irradiation (see below).
-
Workup: Dilute with water/brine to break the Zinc-Indole complex. Extract with DCM.
Protocol C: Microwave-Assisted Synthesis (MAOS)
Best for: High-throughput screening, stubborn substrates that require "superheating." Why it works: Microwaves provide rapid, uniform heating, overcoming the high activation energy of the rearrangement step before thermal degradation pathways (tars) can compete [4].
| Parameter | Setting |
| Solvent | Acetic Acid or Ionic Liquids (e.g., [bmim][PF6]) |
| Catalyst | ZnCl₂ (1 equiv) or p-TSA (1 equiv) |
| Temperature | 120°C – 150°C |
| Time | 5 – 15 minutes (vs. 12h reflux) |
| Pressure | High (sealed vessel) |
FAQ: Specific Failure Scenarios
Q1: I see the hydrazone forming, but it never converts to indole. It just sits there.
-
Diagnosis: The activation energy for the [3,3]-rearrangement is too high for your current temperature.
-
Fix: You need higher energy input. Switch from refluxing ethanol (78°C) to refluxing dichlorobenzene (180°C) or use the PPA Protocol (Protocol A). If using PPA, ensure you are pre-forming the hydrazone to avoid competing hydrolysis.
Q2: My reaction turns into a black tar immediately.
-
Diagnosis: Oxidative polymerization of the phenylhydrazine. Phenylhydrazines are air-sensitive, especially at high temps.
-
Fix:
-
Recrystallize/distill your phenylhydrazine starting material (it should be yellow/white, not dark red).
-
Degas your solvent with Argon/Nitrogen for 15 mins before heating.
-
Run the reaction under an inert atmosphere.
-
Q3: I am getting a "Retro-Michael" type cleavage or aniline byproducts.
-
Diagnosis: This is N-N bond cleavage.[3][4] It happens when the acid is too strong, or the ring is too electron-rich, stabilizing the intermediate cation which then breaks apart [1].
-
Fix: Switch to a milder Lewis Acid (ZnCl₂ in acetic acid) rather than a strong mineral acid (HCl/H₂SO₄). Lower the temperature but extend the reaction time.
Q4: Can I use the "One-Pot" method for steric ketones?
-
Recommendation: No. For sterically hindered ketones, the rate of hydrazone formation is slow. If you mix hydrazine + ketone + acid + heat all at once, the hydrazine will decompose before it finds the ketone.
-
Strategy: Perform a Two-Step Protocol :
-
Form the hydrazone in MeOH/AcOH at mild temps (use molecular sieves to force completion).
-
Isolate the hydrazone (simple filtration).
-
Subject the pure hydrazone to PPA or ZnCl₂ conditions.
-
Data Comparison: Catalyst Efficacy
Typical yields for the synthesis of 2,3-disubstituted indoles (sterically challenged):
| Catalyst System | Reaction Time | Yield | Notes |
| 4% H₂SO₄ / EtOH | 24 Hours | < 15% | Often fails; recovery of SM or tars. |
| Glacial AcOH (Reflux) | 12 Hours | 30-40% | Standard, but slow for sterics. |
| ZnCl₂ / AcOH (Reflux) | 4-6 Hours | 65-75% | Recommended starting point. |
| PPA (100°C) | 1-2 Hours | 70-85% | Best for very hindered/stable substrates. |
| Microwave / ZnCl₂ | 10 Minutes | 80-90% | Highest efficiency; requires MW reactor. |
References
-
Gore, S., et al. (2011). "Why Do Some Fischer Indolizations Fail?" Journal of the American Chemical Society.
-
Rowlands, D. (2023). "Polyphosphoric Acid in Organic Synthesis." Chemical and Biomolecular Engineering.
-
BenchChem Technical Support. (2025). "A Comparative Guide to Lewis Acids in Fischer Indole Synthesis."
-
Saha, M., et al. (2011). "One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis." Journal of Heterocyclic Chemistry.
Sources
removing unreacted 3-methylindole from 3H-indole product
Topic: Removal of unreacted 3-methylindole (Skatole) from 3H-indole (Indolenine) products. Ticket ID: CHEM-SEP-882 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
The separation of 3H-indoles (e.g., 2,3,3-trimethylindolenine) from unreacted 3-methylindole (skatole) is a common challenge in Fischer Indole Synthesis and related alkylations. While both compounds share lipophilic characteristics and similar solubilities in organic solvents, they possess distinct acid-base profiles.[1]
This guide details a pH-Swing Extraction Protocol that exploits the basicity of the imine nitrogen in 3H-indole (
Troubleshooting Guide & FAQs
Q1: I have a crude mixture of 2,3,3-trimethyl-3H-indole and starting material (3-methylindole). Column chromatography is resulting in poor separation and streaking.[1] How can I purify this without a column?
A: Column chromatography is often inefficient here because silica is slightly acidic, which can cause the basic 3H-indole to streak or degrade.[1] The most robust method is Acid-Base Extraction .[1]
Because 3H-indoles contain an imine (
The Protocol (Self-Validating System):
-
Dissolution: Dissolve your crude oil in a non-polar organic solvent (Diethyl Ether or Hexane are preferred; Dichloromethane (DCM) works but requires careful phase management).[1]
-
Acid Wash (The Separation Step):
-
Validation Check (Critical):
-
Recovery:
-
Final Extraction:
-
Extract the cloudy aqueous mixture with DCM or Ethyl Acetate.[1]
-
Dry over
, filter, and concentrate.
-
Outcome: You obtain pure 3H-indole.[1] The foul-smelling 3-methylindole remains in the initial organic wash.[1]
Q2: Why does this separation work? What are the chemical properties driving this?
A: The separation relies on the disruption of aromaticity vs. the protonation of an imine.[1]
| Feature | 3-Methylindole (Skatole) | 3H-Indole (Indolenine) |
| Structure | Aromatic Indole (10 | Non-aromatic heterocycle (Imine) |
| Nitrogen Type | Pyrrolic ( | Imino ( |
| Basicity | Non-basic in dilute acid. Protonation occurs at C3 only in superacids ( | Basic. Protonates readily at N to form stable cation ( |
| Acid Solubility | Insoluble (remains organic) | Soluble (forms aqueous salt) |
Key Insight: The 3-methylindole nitrogen cannot accept a proton without destroying the aromatic stability of the pyrrole ring.[1] The 3H-indole nitrogen is a standard imine base; protonation actually increases resonance stabilization (forming an amidine-like resonance in the cation).[1]
Q3: My 3H-indole product yield is lower than expected after acid extraction. Did I hydrolyze it?
A: It is possible, but avoidable.[1] While 3H-indoles are generally stable in dilute acid at room temperature, they can undergo hydrolysis to form oxindoles or ring-opened products if heated or left in acid for prolonged periods [3].[1]
Corrective Actions:
-
Keep it Cold: Perform the HCl extraction with ice-cold acid (
). -
Work Fast: Do not store the product in the acidic aqueous phase overnight. Neutralize immediately after separation.[1]
-
Concentration: Avoid using highly concentrated acids (e.g., concentrated
). 0.5M to 1M HCl is sufficient.[1]
Q4: The 3-methylindole smell is contaminating my lab. How do I neutralize the waste?
A: 3-Methylindole (skatole) has a potent fecal odor at high concentrations.[1][5][6] Standard washing does not remove it; it requires oxidative degradation.[1]
Decontamination Protocol:
-
Glassware: Soak all glassware that touched the "Organic Wash" (Step 2 of Protocol) in a bath of 10% Sodium Hypochlorite (Bleach) or an acidic permanganate solution.[1]
-
Mechanism: The oxidant attacks the electron-rich indole double bond (C2-C3), cleaving the ring and destroying the skatole structure, converting it to odorless o-aminoacetophenone derivatives [4].
-
Waste: Treat the initial organic waste stream (containing the skatole) with bleach before disposal (check local regulations regarding chlorinated waste).[1]
Visual Workflow: pH-Swing Purification
The following diagram illustrates the logic flow for the purification process.
Caption: Figure 1.[1] Logic flow for the acid-base separation of basic 3H-indoles from neutral 3-methylindole.
References
-
ChemicalBook. (2026).[1][7] 3-Methylindole Properties and Stability Data. Retrieved from
-
He, Z., Li, H., & Li, Z. (2010).[5][8] Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. Journal of Organic Chemistry, 75(12), 4296-4299. Link
-
US Patent 3639420A. (1972).[1] Process for the preparation of 2,3,3-trimethyl indolenines. (Demonstrates the industrial standard of using acid extraction for purification). Link
-
National Institutes of Health (NIH). (2026).[1] PubChem Compound Summary for CID 6736, Skatole. Link
Sources
- 1. Skatole | C9H9N | CID 6736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Showing Compound 2(or 3)-methylindole (FDB004302) - FooDB [foodb.ca]
- 6. Laboratories for the analysis of 3-Methylindole (CAS: 83-34-1) and indole (CAS: 120-72-9) - Analytice [analytice.com]
- 7. chemeo.com [chemeo.com]
- 8. Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines [organic-chemistry.org]
Technical Support Center: Navigating the Stability of Indolenine Intermediates
Welcome to the technical support center dedicated to addressing the complex stability challenges of indolenine intermediates. As highly reactive species, indolenines are pivotal in the synthesis of a vast array of pharmaceuticals and natural products, yet their transient nature often poses significant hurdles in research and development.[1][2][3] This guide provides field-proven insights and troubleshooting protocols designed for researchers, scientists, and drug development professionals to enhance the storage, handling, and successful utilization of these valuable synthetic intermediates.
Troubleshooting Guide: A Mechanistic Approach
This section addresses common problems encountered during the storage and handling of indolenine intermediates. The answers are framed to not only solve the immediate issue but also to provide a deeper understanding of the underlying chemical principles.
Q1: My freshly synthesized indolenine intermediate rapidly changed color (e.g., to yellow, brown, or dark purple) and my subsequent analysis by NMR and HPLC shows a complex mixture of products. What is happening?
A1: This is a classic presentation of indolenine degradation, driven primarily by its high reactivity. The color change is a strong indicator of the formation of highly conjugated oligomers or oxidation products. The primary culprits are atmospheric oxygen, light, and residual acid or base from the workup.
-
Causality - The Chemistry of Degradation:
-
Oxidation: The indolenine core is susceptible to oxidation, especially at the C2 and C3 positions of the five-membered ring.[4][5] Atmospheric oxygen can initiate radical chain reactions or directly oxidize the molecule, leading to hydroxylated species that can further react or rearrange.[6][7][8] In some cases, this oxidation can lead to the formation of colored compounds like indigo.[4]
-
Hydrolysis: The imine-like C=N bond in the indolenine ring is electrophilic and susceptible to hydrolysis, particularly in the presence of trace amounts of acid or water. This reaction cleaves the ring or leads to the formation of more stable oxindole derivatives, which are a common impurity found in aged indolenine samples.[3]
-
Acid/Base Instability: Indolenines can be protonated by strong acids at the C3 position, which can disrupt the conjugation and lead to decomposition.[9] Similarly, strong bases can deprotonate the molecule, potentially initiating unwanted side reactions. The stability of related indole compounds has been shown to be highly pH-dependent.[10]
-
Light Sensitivity: Indole derivatives are known to be sensitive to light.[11][12] UV and even visible light can provide the energy to initiate photochemical reactions, including radical formation and subsequent degradation or polymerization.[13][14][15]
-
-
Immediate Action Plan:
-
Re-purify a small aliquot of your material immediately before use.
-
Strictly exclude air and light from the bulk of your sample. Store under a heavy blanket of an inert gas (Argon or Nitrogen) in an amber vial.
-
Ensure dryness: Store over a desiccant or ensure the solvent and storage vessel are scrupulously dry.
-
Q2: I need to store my indolenine intermediate for several weeks. Is it better to store it as a neat solid, or in solution? What are the optimal conditions?
A2: For long-term storage, storing the indolenine as a dry, crystalline solid is almost always superior to storing it in solution. Solvents can facilitate decomposition pathways by increasing molecular mobility and participating in reactions (e.g., hydrolysis if water is present).
-
Causality - State and Environment Matter:
-
Solid State: In a solid, crystalline lattice, molecular motion is restricted, significantly slowing down bimolecular decomposition reactions like oligomerization. The key is to ensure the solid is free from residual solvents and acidic/basic impurities.
-
Solution State: In solution, molecules are free to tumble and collide, increasing the rate of degradation. Furthermore, dissolved oxygen is a major threat, and many common laboratory solvents contain peroxides or water, which can accelerate decomposition.
-
-
Recommended Storage Protocols: The stability of any given intermediate is highly dependent on its specific structure. However, a universal, robust storage strategy provides the best chance of preservation.
| Parameter | Short-Term Storage (Hours to Days) | Long-Term Storage (Weeks to Months) | Rationale & Expert Insight |
| Physical State | Dry solid or freshly prepared solution in degassed solvent. | Dry, crystalline solid. | Minimizes molecular mobility and interaction with reactive species.[11] |
| Temperature | 2-8°C (Refrigerator) | -20°C to -80°C (Freezer) | Reduces the kinetic rate of all degradation pathways. Standard drug storage protocols emphasize temperature control.[16] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas (Argon or Nitrogen), sealed vial. | Prevents oxidation, which is a primary degradation pathway.[11][12] Indoles react with atmospheric components like hydroxyl radicals.[6][7] |
| Light | Amber vial or vial wrapped in aluminum foil. | Amber vial stored in the dark (e.g., inside a box). | Protects against light-induced degradation.[11][12] |
| pH Control | N/A (for solid) | N/A (for solid) | Avoids acid or base-catalyzed hydrolysis and rearrangement.[9][10] |
Q3: My HPLC analysis of a stored indolenine sample shows a decreasing peak for my compound and the appearance of a new, more polar peak over time. What is this new peak likely to be?
A3: The new, more polar peak is very likely an oxindole or a related hydrolyzed product. This is one of the most common degradation pathways for indolenine intermediates, especially those with certain substituents that make them more susceptible to hydrolysis.[3]
-
Causality - The Hydrolysis Pathway: The mechanism involves the nucleophilic attack of water on the electrophilic C2 position of the indolenine ring. This is often catalyzed by trace amounts of acid. The resulting intermediate can then rearrange to form the thermodynamically more stable oxindole structure.
-
Troubleshooting & Confirmation Workflow: To confirm the identity of the degradation product, you can:
-
Spike the Sample: Synthesize or purchase an authentic sample of the suspected oxindole and co-inject it with your degraded sample. If the new peak increases in intensity, it confirms the identity.
-
LC-MS Analysis: Perform Liquid Chromatography-Mass Spectrometry. The degradation product should have a mass corresponding to the addition of an oxygen atom and the loss of two hydrogen atoms (or simply the addition of an oxygen atom if the starting material was a 3-hydroperoxyindolenine).
-
Deliberate Degradation: Take a small, fresh sample of your indolenine, dissolve it in a solvent like THF, add a drop of dilute aqueous acid (e.g., 0.1 M HCl), and monitor the reaction by TLC or HPLC. The rapid and clean formation of the same polar spot/peak would be strong evidence for hydrolysis.
-
Below is a workflow to diagnose and mitigate such degradation.
Caption: Troubleshooting workflow for indolenine instability.
Frequently Asked Questions (FAQs)
-
Q: Why are indolenines considered "high-energy" intermediates?
-
A: They are non-aromatic isomers of the much more stable indole system. The disruption of the aromaticity of the indole ring system makes indolenines thermodynamically less stable and thus more reactive.[2] This inherent strain is the driving force for many of their degradation pathways as they seek to rearrange or react to form more stable products like indoles or oxindoles.
-
-
Q: Can I use radical inhibitors like BHT to improve stability?
-
A: Possibly, but it should be tested empirically. If oxidation via a radical mechanism is a significant pathway for your specific intermediate, a radical inhibitor like Butylated hydroxytoluene (BHT) could be beneficial, especially for storage in solution. However, it adds an impurity that must be removed later. The primary and most effective strategy remains the strict exclusion of oxygen.[11]
-
-
Q: Are all indolenine derivatives equally unstable?
-
A: No. Stability is highly dependent on the substituents. For example, 3-chloroindolenines are typically transient intermediates with lifetimes of seconds, but strategies have been developed to stabilize them, extending their lifetime to weeks.[1] Electron-withdrawing groups can influence the electrophilicity of the C=N bond, while bulky groups at the C3 position can sterically hinder decomposition pathways like dimerization.
-
-
Q: How can I monitor degradation without access to an HPLC?
-
A: Thin-Layer Chromatography (TLC) is an excellent, rapid tool. Spot a freshly purified sample next to your stored sample on a silica plate. The appearance of new, often more polar spots (lower Rf value) is a clear sign of degradation. A change in physical appearance (color, texture) is also a primary, though non-quantitative, indicator.
-
Experimental Protocols
Protocol 1: Best Practices for Inert Atmosphere Storage of Solid Indolenine Intermediates
This protocol describes a self-validating system for storing sensitive solids to maximize their shelf-life.
-
Preparation of the Storage Vial:
-
Place a new, clean 4 mL amber glass vial and its cap (with a PTFE-lined septum) in an oven at 120°C for at least 4 hours to ensure it is completely dry.
-
Transfer the hot vial into a desiccator and allow it to cool to room temperature under vacuum.
-
-
Sample Preparation:
-
Ensure your purified indolenine intermediate is a free-flowing, dry solid. If it was purified by column chromatography, ensure all solvent is removed under high vacuum for several hours.
-
Work in an area with low humidity if possible.
-
-
Inert Gas Purging (Schlenk Line Method):
-
Place the purified solid into the pre-dried vial.
-
Insert a needle connected to a vacuum/inert gas manifold (Schlenk line) through the septum.
-
Gently pull a vacuum on the vial for 1-2 minutes to remove the air from the headspace. Caution: Do not use a high vacuum if your sample is volatile.
-
Backfill the vial with a positive pressure of dry argon or nitrogen.
-
Repeat this vacuum/backfill cycle 3-5 times to ensure all atmospheric oxygen has been removed.
-
-
Sealing and Final Storage:
-
After the final backfill, remove the needle.
-
For extra security, wrap the cap and neck of the vial with Parafilm®.
-
Label the vial clearly with the compound name, date, and storage conditions ("Store at -20°C, under Ar").
-
Place the sealed vial inside a secondary container (like a small box or plastic bag) and store it in a freezer at -20°C or -80°C.
-
Protocol 2: Routine Stability Monitoring by Reverse-Phase HPLC
This protocol provides a general method to quantitatively assess the stability of an indolenine intermediate over time.
-
Method Development (Time Zero):
-
Immediately after purification and drying of your indolenine, dissolve a small, accurately weighed amount in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Develop an isocratic or gradient reverse-phase HPLC method (e.g., using a C18 column) that gives a sharp, well-resolved peak for your compound. A typical starting point is a mobile phase of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.[17][18][19]
-
Determine the retention time of your pure compound. Run the analysis and integrate the peak area. This is your "Time Zero" or 100% purity reference.
-
-
Sample Storage for the Study:
-
Store the bulk of your material as a solid using Protocol 1.
-
You may also store an aliquot of the stock solution (in an amber HPLC vial) under the conditions you wish to test (e.g., at room temperature on the benchtop vs. in a 4°C refrigerator).
-
-
Time-Point Analysis:
-
At regular intervals (e.g., 24h, 48h, 1 week, 4 weeks), prepare a new sample from the stored solid by weighing it out and dissolving it to the same concentration as the Time Zero sample.
-
Analyze this new sample, along with the solution-stored sample, using the identical HPLC method.
-
-
Data Analysis and Interpretation:
-
Compare the peak area of your indolenine intermediate at each time point to the Time Zero sample.
-
Calculate the percent purity remaining: (Area_timepoint / Area_T0) * 100.
-
Observe the formation and growth of any new peaks. Note their retention times and relative peak areas. This provides quantitative data on the rate and nature of the degradation.
-
Below is a diagram illustrating the core degradation pathways that can be monitored.
Caption: Key degradation routes for indolenine intermediates.
References
- Hu, T., et al. (2019). Stabilization of Transient 3-Chloroindolenines Enables Diverse Functionalization. Organic Letters, 21(23), 9599-9603.
-
Bhardwaj, V., et al. (2022). Synthesis of Medicinally Important Indole Derivatives: A Review. Catalysts, 12(11), 1395. Available from: [Link]
-
Ma, J., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2686. Available from: [Link]
- ChemicalBook. (n.d.). Indole - Safety Data Sheet.
- Cilliers, C., et al. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation During Lead Bioremoval. Chemical Engineering Transactions, 96, 25-30.
-
Cilliers, C., et al. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. University of Pretoria Repository. Available from: [Link]
-
Cilliers, C., et al. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. ResearchGate. Available from: [Link]
- Sigma-Aldrich. (2025). Safety Data Sheet - Indole.
-
Manchala, G., et al. (2021). Microbial Degradation of Indole and Its Derivatives. BioMed Research International, 2021, 8857932. Available from: [Link]
-
Zhang, X., et al. (2021). New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases. Frontiers in Pharmacology, 12, 783351. Available from: [Link]
-
Ma, J., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC - NIH. Available from: [Link]
-
Dai, Y., et al. (2021). Investigation of indole biodegradation by Cupriavidus sp. strain IDO with emphases on downstream biotransformation and indigo production. ProQuest. Available from: [Link]
- Sdfine. (n.d.). INDOLE-3-BUTYRIC ACID - Safety Data Sheet.
-
Tiedink, H. G., et al. (1991). Stability of mutagenic nitrosated products of indole compounds occurring in vegetables. IARC Scientific Publications, (105), 584-587. Available from: [Link]
-
ResearchGate. (n.d.). Proposed pathways involved in indole transformation by strain IDO. Available from: [Link]
-
ResearchGate. (n.d.). The synthesis of indolines by radical engaged dearomatization of indoles. Available from: [Link]
-
Thomson, R. J., et al. (2016). Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Organic Letters, 18(24), 6340-6343. Available from: [Link]
-
Cacchi, S., & Fabrizi, G. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. Available from: [Link]
-
Wang, Y., et al. (2021). Elucidating the mechanism and origins of selectivity on catalyst-dependent cyclization reactions to form polycyclic indolines from a theoretical study. PMC. Available from: [Link]
- CDH Fine Chemical. (n.d.). INDOLE CAS NO 120-72-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- BenchChem. (n.d.). Technical Support Center: Improving the Stability of Indole Compounds in Solution.
-
Unraveling the Dynamics of Host–Microbiota Indole Metabolism: An Investigation of Indole, Indolin-2-one, Isatin, and 3-Hydroxyindolin-2-one. (2024). PMC. Available from: [Link]
-
Chang, O., et al. (1983). INDOLE IN SHRIMP: EFFECT OF FRESH STORAGE TEMPERATURE, FREEZING AND BOILING. Journal of Food Science, 48(3), 813-816. Available from: [Link]
-
Wikipedia. (n.d.). Indole. Available from: [Link]
-
Ma, Y., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics. Available from: [Link]
-
Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. (2024). ACS Omega. Available from: [Link]
-
Synthesis of Indolines via Base‐Mediated C−H Activation and Defluorinative C−N Coupling, with no Need for Transition‐Metals. (2024). ResearchGate. Available from: [Link]
-
Molecular Analysis of Indole and Skatole Decomposition Metabolism in Acinetobacter piscicola p38 Utilizing Biochemical and Omics Approaches. (2024). PMC. Available from: [Link]
-
The Effect of Temperature and Drug Storage Methods on the chemical Additives of Drug. (2023). Journal of International Journal of Clinical Research and Reports. Available from: [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). PMC. Available from: [Link]
-
Is indole acidic or basic? (2020). Quora. Available from: [Link]
-
One-electron oxidation of indoles and acid-base properties of the indolyl radicals. (n.d.). The Journal of Physical Chemistry - ACS Publications. Available from: [Link]
-
Stability of Indole-3-acetic Acid to Autoclaving, Aeration and Light Illumination. (n.d.). J-STAGE. Available from: [Link]
-
Atmospheric Oxidation Mechanism and Kinetics of Indole Initiated by ·OH and ·Cl. (n.d.). Atmospheric Chemistry and Physics. Available from: [Link]
-
Atmospheric oxidation mechanism and kinetics of indole initiated by mOH and mCl: a computational study. (2022). Atmospheric Chemistry and Physics. Available from: [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). PMC. Available from: [Link]
-
Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). MDPI. Available from: [Link]
-
The investigation of acid effect on chemical polymerization of indole. (2025). ResearchGate. Available from: [Link]
-
Intracellular Synthesis of Indoles Enabled by Visible-Light Photocatalysis. (2024). Journal of the American Chemical Society - ACS Publications. Available from: [Link]
-
Indolenine-substituted pyrazole derivative 4e inhibits planktonic Staphylococcus lugdunensis growth and biofilm formation by disrupting purine biosynthesis and compromising cell wall and membrane integrity. (2025). ASM Journals. Available from: [Link]
-
Light signals generated by vegetation shade facilitate acclimation to low light in shade-avoider plants. (n.d.). PMC. Available from: [Link]
-
Monochromatic Photophase Light Alters Diurnal Profiles of Melatonin Pathway Indoles in the Rat Pineal Gland. (n.d.). MDPI. Available from: [Link]
-
Heating conversion of indole-3-carbinol into N-substituted oligomers with anti-melanoma effect. (2024). PMC. Available from: [Link]
Sources
- 1. Stabilization of Transient 3-Chloroindolenines Enables Diverse Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]
- 7. acp.copernicus.org [acp.copernicus.org]
- 8. acp.copernicus.org [acp.copernicus.org]
- 9. researchgate.net [researchgate.net]
- 10. Stability of mutagenic nitrosated products of indole compounds occurring in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Light signals generated by vegetation shade facilitate acclimation to low light in shade-avoider plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The Effect of Temperature and Drug Storage Methods on the chemical Additives of Drug | ClinicSearch [clinicsearchonline.org]
- 17. Using High Performance Liquid Chromatography to Analyse Indoline Degradation During Lead Bioremoval | Chemical Engineering Transactions [cetjournal.it]
- 18. cetjournal.it [cetjournal.it]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: 1H NMR Analysis of Sterically Modulated Indolenines
Focus: 3-Isopropyl-3-methyl-3H-indole vs. 2,3,3-Trimethyl-3H-indole
Executive Summary
This guide provides a technical analysis of the 1H NMR spectrum of 3-isopropyl-3-methyl-3H-indole (and its stable 2-methyl analog), contrasting it with the industry-standard 2,3,3-trimethyl-3H-indole (Fischer’s Base).
Why this comparison matters: In drug development and functional dye synthesis (e.g., cyanines, squaraines), the transition from a gem-dimethyl group to a methyl/isopropyl pair at the C3 position is a critical strategy to suppress H-aggregation and improve solubility. However, this substitution introduces a chiral center, fundamentally altering the NMR profile by creating diastereotopic environments.
Part 1: Strategic Context & Structural Logic
1.1 The Structural Shift
The core difference lies in the symmetry at the C3 position.
-
The Standard (2,3,3-Trimethyl): The C3 position holds two identical methyl groups. The molecule possesses a plane of symmetry (on average), rendering the C3-methyls chemically equivalent.
-
The Target (3-Isopropyl-3-methyl): The C3 position is a stereogenic center . This chirality breaks the symmetry of the attached isopropyl group.
1.2 The "Expert" Insight: Diastereotopicity
The most common error in analyzing the spectrum of the isopropyl variant is expecting a standard isopropyl pattern (one doublet for the methyls, one septet for the methine).
-
Reality: Because C3 is chiral, the two methyl groups on the isopropyl chain (
and ) are diastereotopic . They are chemically non-equivalent and will typically appear as two distinct doublets rather than one.
Part 2: Experimental Protocol (Self-Validating)
To ensure reproducible data, follow this standardized workflow.
Solvent System:
-
Primary:
(Chloroform-d) is recommended for resolution. -
Alternative:
if the derivative is a quaternary salt (Indolium). -
Concentration: 10-15 mg per 0.6 mL solvent.
Instrument Parameters:
-
Frequency: Minimum 400 MHz (Required to resolve the diastereotopic methyl splitting).
-
Pulse Sequence: Standard zg30 or equivalent.
-
Relaxation Delay (D1): Set to
seconds to ensure accurate integration of the quaternary C2-Methyl signal.
Visualizing the Workflow
The following diagram outlines the logic for assigning the aliphatic region, distinguishing between the standard and the isopropyl variant.
Caption: Decision tree for distinguishing symmetric gem-dimethyl indolenines from sterically hindered chiral variants.
Part 3: Comparative Spectral Analysis
The following data assumes the stable 2-methyl derivatives (2,3,3-trimethyl-3H-indole vs. 2,3-dimethyl-3-isopropyl-3H-indole) in
3.1 Comparative Data Table
| Feature | Standard: 2,3,3-Trimethyl-3H-indole | Target: 3-Isopropyl-3-methyl-2-methyl-3H-indole | Mechanistic Cause |
| C3-Methyl(s) | 1.28 ppm (Singlet, 6H) | 1.42 ppm (Singlet, 3H) | Symmetry breaking. The single methyl is deshielded by the bulky isopropyl group. |
| C2-Methyl | 2.26 ppm (Singlet, 3H) | 2.28 ppm (Singlet, 3H) | Attached to the |
| Isopropyl CH | N/A | 2.10 - 2.20 ppm (Septet, 1H) | Methine proton coupled to two methyls ( |
| Isopropyl CH3s | N/A | 0.78 ppm (d, 3H) & 0.95 ppm (d, 3H) | Diastereotopicity. The chiral C3 center makes the two methyls magnetically non-equivalent. |
| Aromatic Region | 7.1 - 7.6 ppm (m, 4H) | 7.1 - 7.6 ppm (m, 4H) | The distal benzene ring is minimally perturbed by the alkyl change. |
> Note: Chemical shifts are approximate (
3.2 Detailed Analysis of the Target Molecule
1. The Chiral Center (C3):
The presence of the isopropyl group at C3 creates a stereocenter. While the molecule is synthesized as a racemic mixture (unless asymmetric synthesis is employed), the NMR spectrum of the racemate in an achiral solvent (
2. The Diastereotopic Methyls (
-
Observation: You will observe two doublets in the upfield region (0.7–1.0 ppm).
-
Validation: If you observe a single doublet integrating to 6H, you likely have synthesized the n-propyl isomer or the reaction failed. You must see two distinct environments.
-
Shielding: These methyls are often shielded (shifted upfield < 1.0 ppm) relative to a standard alkane isopropyl group because they sit in the shielding cone of the perpendicular aromatic indole ring.
3. The Imine Signal (C=N):
-
In
NMR, this carbon appears around 185-190 ppm . -
In
NMR, the attached methyl (C2-Me) is a sharp singlet at ~2.3 ppm. If the product is the protonated salt (Indolium), this shifts downfield to ~2.8 ppm.
Part 4: Structural Visualization
The diagram below illustrates the specific protons discussed, highlighting the diastereotopic relationship in the isopropyl group.
Caption: Structural connectivity highlighting the chiral C3 center that induces magnetic non-equivalence in the isopropyl methyls.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on diastereotopicity and chiral centers).
- Shindoh, N., et al. (2011). Synthesis of 3,3-Disubstituted 3H-Indoles via Palladium-Catalyzed Intramolecular Cyclization. Synlett, 2011(11), 1553-1556.
-
Pavlovic, R. Z., et al. (2016). NMR spectroscopic detection of chirality and enantiopurity.[4][5][6][7] Nature Communications, 7, 11894. Link (Mechanistic grounding for diastereotopic splitting).
-
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Source for substituent effects on chemical shifts).[4][7][8][9]
Sources
- 1. chem.washington.edu [chem.washington.edu]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 9. Redirecting [linkinghub.elsevier.com]
FTIR spectral bands for C=N bond in 3-isopropyl-3-methyl-3H-indole
Comparative Guide: FTIR Spectral Analysis of the C=N Bond in 3-Isopropyl-3-methyl-3H-indole
Executive Summary
This guide provides a technical analysis of the FTIR spectral characteristics of 3-isopropyl-3-methyl-3H-indole , a critical heterocyclic precursor used in the synthesis of voltage-sensitive and cyanine dyes. The bulky isopropyl group at the C3 position is strategically introduced to suppress dye aggregation, a common failure mode in fluorescence imaging.
The focal point of this analysis is the C=N (imine) stretching vibration within the indolenine ring. This band serves as the primary diagnostic marker for reaction completion (cyclization) and subsequent quaternization (salt formation). This guide compares the target molecule against its industry-standard alternative, 2,3,3-trimethyl-3H-indole , and delineates the spectral shifts observed during downstream processing.
Part 1: Structural Context & Vibrational Theory
The 3H-indole (indolenine) core features a conjugated system where the C=N bond is part of a five-membered ring fused to a benzene ring.
-
Target Molecule: 3-isopropyl-3-methyl-3H-indole.
-
Structural Feature: The C3 position is a quaternary center bearing one methyl and one isopropyl group. This breaks the symmetry found in the dimethyl analog.
-
Vibrational Physics: The C=N bond in this constrained ring system typically absorbs at a lower frequency than acyclic imines (1640–1690 cm⁻¹) due to ring strain and conjugation with the aromatic system.
Diagram 1: Structural & Spectral Logic
The following diagram illustrates the relationship between the chemical structure and the expected spectral shifts.
Caption: Spectral progression from precursor to final salt. The critical QC step is the formation of the Indolenine C=N band at ~1575 cm⁻¹.
Part 2: Comparative Spectral Analysis
The following table compares the target molecule with its direct alternative (Trimethyl) and its functional derivative (Indolium Salt).
Table 1: Diagnostic FTIR Bands (cm⁻¹)
| Feature | Target: 3-Isopropyl-3-methyl-3H-indole | Standard: 2,3,3-Trimethyl-3H-indole | Derivative: Indolium Salt (Quaternized) | Interpretation |
| C=N Stretch | 1572 – 1580 (s) | 1574 – 1585 (s) | 1620 – 1640 (vs) | The diagnostic "Indolenine" peak. The isopropyl group causes negligible shift here but affects the fingerprint. Quaternization causes a distinct blue shift (higher energy). |
| Aromatic C=C | 1595 – 1605 (m) | 1600 – 1610 (m) | 1590 – 1600 (m) | Often appears as a shoulder or doublet near the C=N band. |
| C-H Bending (Geminal) | 1365 & 1385 (Split) | 1360 & 1380 (Distinct doublet) | 1360 – 1390 | The isopropyl group adds complexity (splitting) to the gem-dimethyl doublet seen in the standard. |
| N-H Stretch | Absent | Absent | Absent | Presence of a band at 3200–3400 cm⁻¹ indicates incomplete cyclization (hydrazone impurity) or hydrolysis. |
(s) = strong, (m) = medium, (vs) = very strong
Detailed Comparison
-
Vs. 2,3,3-Trimethyl-3H-indole (The Standard):
-
Performance: The C=N vibrational frequency is largely electronically decoupled from the steric bulk at C3. Therefore, both molecules exhibit the C=N stretch in the 1570–1580 cm⁻¹ range.
-
Differentiation: You cannot distinguish these two solely by the C=N peak.[1] You must look at the fingerprint region (1000–1400 cm⁻¹) . The isopropyl group introduces additional C-C skeletal vibrations and splits the symmetric methyl bending modes.
-
-
Vs. Indolium Salts (The Downstream Product):
-
Performance: Upon alkylation (e.g., with ethyl iodide to form the dye precursor), the nitrogen becomes positively charged (quaternary ammonium).
-
Spectral Shift: This increases the bond order and force constant of the C=N bond, shifting the peak upward to ~1620–1640 cm⁻¹ .
-
QC Utility: If your synthesis of the 3H-indole target shows a peak >1600 cm⁻¹, it suggests adventitious protonation (acidic impurities) or oxidation.
-
Part 3: Methodological Validation (FTIR vs. Raman)
While FTIR is the standard for routine QC, Raman spectroscopy offers complementary data for the C=N bond.
| Parameter | FTIR (Recommended) | Raman Spectroscopy |
| C=N Detection | Excellent. The C=N bond has a strong dipole moment change, resulting in a very intense IR absorption. | Good. The bond is polarizable, but the signal is often weaker than the aromatic ring breathing modes. |
| Water Interference | High. Moisture can obscure the 1600 cm⁻¹ region if not carefully background-subtracted. | Low. Ideal for aqueous reaction monitoring. |
| Sample Prep | Liquid film (neat) or ATR is ideal for the oily indolenine. | No prep required; can shoot through glass vials. |
Recommendation: Use ATR-FTIR for purity assay. The C=N peak intensity directly correlates with the purity of the cyclized product.
Part 4: Experimental Protocol for Spectral Acquisition
To ensure reproducible data, follow this self-validating protocol.
Diagram 2: Experimental Workflow
Caption: Step-by-step ATR-FTIR acquisition workflow with built-in QC gates for impurity detection.
Step-by-Step Methodology
-
Instrument Setup:
-
Use a Single-Reflection ATR (Diamond or ZnSe).
-
Set resolution to 4 cm⁻¹ and accumulate 16–32 scans to reduce noise.
-
-
Background:
-
Acquire an air background immediately before the sample.
-
-
Sample Application:
-
Place 10–20 µL of the neat oil (or a small crystal if solid) onto the crystal.
-
Apply pressure to ensure good contact.
-
-
Data Processing:
-
Apply baseline correction.
-
Normalize the C=N peak (approx. 1575 cm⁻¹) to 1.0 absorbance units for comparison overlays.
-
-
Validation Criteria (Pass/Fail):
-
PASS: Sharp peak at 1572–1580 cm⁻¹. Flat baseline at 3300 cm⁻¹.
-
FAIL: Broad peak at 3300 cm⁻¹ (Hydrazone/Water). Peak at 1715 cm⁻¹ (Unreacted Ketone). Peak at 1690 cm⁻¹ (Hydrolyzed Amide).
-
References
-
Sajjadifar, S., et al. (2010). "New 3H-Indole Synthesis by Fischer's Method." Molecules, 15(4), 2491-2498. (Describes the synthesis of methyl indolenines via isopropyl methyl ketone).
-
NIST Chemistry WebBook. "3H-Indole, 2,3,3-trimethyl- Infrared Spectrum."[2] (Standard reference for the dimethyl analog).
- Mason, W. T. (1999). Fluorescent and Luminescent Probes for Biological Activity. Academic Press.
-
Gai, F., et al. (2019). "Isonitrile-Derivatized Indole as an Infrared Probe." Molecules, 24(7).
Sources
Comparative Mass Spectrometric Profiling: 3-Isopropyl-3-methylindolenine vs. Structural Analogs
Executive Summary
This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of 3-isopropyl-3-methylindolenine (Target) versus its industry-standard alternative, 2,3,3-trimethylindolenine (Fisher’s Base).
Indolenines (3H-indoles) are critical intermediates in the synthesis of cyanine dyes, photochromic materials, and indole-based alkaloids. While 2,3,3-trimethylindolenine is the standard scaffold, the 3-isopropyl-3-methyl variant is increasingly utilized to modulate solubility and steric properties in drug development. Distinguishing these two structurally similar compounds requires a precise understanding of their fragmentation kinetics, specifically the competition between methyl and isopropyl radical losses.
Key Findings
-
Differentiation Marker: The presence of the isopropyl group at the quaternary C3 position fundamentally alters the fragmentation pathway compared to the dimethyl analog.
-
Dominant Pathway: 3-isopropyl-3-methylindolenine exhibits a dominant loss of the isopropyl radical (
), whereas the trimethyl analog is characterized by methyl radical loss ( ). -
Ionization Preference: Electron Ionization (EI) provides the most structural information for this class, while Electrospray Ionization (ESI) is preferred for intact molecular weight confirmation due to the stability of the protonated indoleninium ion.
Theoretical Framework & Mechanistic Logic
The Indolenine Core and Quaternary C3 Stability
The 3H-indole core contains an imine bond (
The stability of the resulting fragment ions is governed by Stevenson’s Rule , which dictates that the positive charge will remain on the fragment with the lower ionization energy. Furthermore, the fragmentation is driven by the relief of steric strain and the formation of stabilized aromatic cations.
Competitive Fragmentation: Methyl vs. Isopropyl
In the target molecule, the C3 position is substituted with one methyl group and one isopropyl group. Upon ionization, the molecule undergoes
-
Pathway A (Methyl Loss): Cleavage of the
bond releases a methyl radical ( ). -
Pathway B (Isopropyl Loss): Cleavage of the
bond releases an isopropyl radical ( ).
Mechanistic Insight: Pathway B is kinetically and thermodynamically favored over Pathway A. The isopropyl radical is a secondary radical, which is more stable than the primary methyl radical. Consequently, the base peak in the mass spectrum of the isopropyl variant is shifted significantly compared to the dimethyl analog.
Visualization of Fragmentation Pathways
Figure 1: Competitive fragmentation pathways of 3-isopropyl-3-methylindolenine under Electron Ionization (70 eV).
Comparative Analysis: Target vs. Alternative
This section objectively compares the spectral signatures of the target molecule against the industry standard, 2,3,3-trimethylindolenine .
Spectral Data Comparison (EI-MS, 70 eV)
| Feature | Target: 3-Isopropyl-3-methylindolenine | Alternative: 2,3,3-Trimethylindolenine | Interpretation |
| Molecular Ion ( | m/z 173 (assuming H at C2) or 187 (if 2-Me) | m/z 159 | Distinct molecular weights allow immediate differentiation. |
| Base Peak (100%) | m/z 130 (Loss of Isopropyl) | m/z 144 (Loss of Methyl) | Critical Differentiator: The target loses 43 Da; the alternative loses 15 Da. Both result in the same core aromatic cation structure if the starting core is identical. |
| Secondary Fragment | m/z 158 (Loss of Methyl) | m/z 158 (H-loss from Methyl - rare) | The target shows a minor peak at M-15; the alternative shows virtually no M-43 peak. |
| Rearrangement Ions | m/z 131 (Loss of Propene, 42 Da) | Not Observed | The isopropyl group allows for alkene elimination via hydrogen transfer, a pathway unavailable to the dimethyl analog. |
Performance in Soft Ionization (ESI-MS)
While EI is superior for structural elucidation, ESI is often used in LC-MS workflows for drug metabolism studies.
-
Target (ESI+): Shows a strong
peak at m/z 174. MS/MS fragmentation (CID) requires higher collision energy to break the alkyl chain compared to EI, but will still favor neutral loss of propene (42 Da) or isopropyl radical (43 Da) depending on the charge localization. -
Alternative (ESI+): Shows
at m/z 160. CID primarily yields methyl radical loss or ring opening.
Experimental Protocol: Characterization Workflow
To ensure reproducibility and scientific integrity, the following self-validating protocol is recommended for characterizing these indolenine derivatives.
Sample Preparation[1]
-
Solvent: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Methanol (MeOH). Avoid acetone to prevent Schiff base formation with primary amines (if any impurities exist).
-
Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulate matter that could cause source contamination.
Instrument Configuration (GC-MS)
-
Inlet Temperature: 250°C (Indolenines are thermally stable but avoid >300°C to prevent polymerization).
-
Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at 1.0 mL/min constant flow.
-
Scan Range: m/z 40–300.
Workflow Diagram
Figure 2: Standardized GC-MS workflow for differentiating indolenine analogs.[1]
Troubleshooting & Interpretation Pitfalls
Isomerization Risks
Indolenines can undergo Plancher rearrangement (migration of alkyl groups) under extreme thermal stress or acidic conditions.
-
Symptom:[3][2][4][5] Appearance of unexpected peaks suggesting a 2-isopropyl-3-methyl isomer instead of 3-isopropyl-3-methyl.
-
Validation: Verify the retention time against a known standard. The 3,3-disubstituted indolenines generally elute earlier than their 2,3-disubstituted isomers due to the lack of an NH hydrogen bonding donor (if comparing to 2-isopropylindole).
Confusion with Indolines
Ensure the distinction between Indolenine (3H-indole, unsaturated N=C) and Indoline (2,3-dihydroindole, saturated N-C).
-
Check: Indolines exhibit a strong
peak (loss of H to aromatize). Indolenines do not typically show a dominant peak; they favor alkyl loss ( or ).
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for Stevenson's Rule and alkyl radical loss mechanisms).
-
Sajjadifar, S., et al. (2010).[6] "New 3H-Indole Synthesis by Fischer's Method. Part I." Molecules, 15(4), 2491-2498.[6] (Describes the synthesis and characterization of methyl indolenines).
-
Jackson, G., et al. (2014). "Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers." International Journal of Mass Spectrometry, 368, 23–29.[2] (Provides analogous mechanisms for indole fragmentation and substituent effects).
- Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer.
Sources
- 1. pure.uva.nl [pure.uva.nl]
- 2. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 3. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 3-Isopropyl-3-methyl-3H-indole
Executive Summary
Immediate Action Required: 3-Isopropyl-3-methyl-3H-indole (CAS 19013-46-8) is a nitrogenous heterocycle used primarily as a precursor in cyanine dye synthesis.[1] It acts as a skin, eye, and respiratory irritant and is classified as a combustible liquid/low-melting solid.
Disposal Directive: This compound must NEVER be disposed of via sanitary sewer systems. It requires High-Temperature Incineration through a licensed hazardous waste contractor. It must be segregated into Non-Halogenated Organic Waste streams unless cross-contaminated with halogenated solvents.
Chemical Profile & Hazard Identification
Understanding the molecular behavior of this indolenine derivative is critical for safe handling. Unlike simple indoles, the 3H-indole (indolenine) core contains an imine functionality (
| Parameter | Data / Specification |
| Chemical Name | 3-Isopropyl-3-methyl-3H-indole |
| CAS Number | 19013-46-8 |
| Molecular Formula | |
| Molecular Weight | 173.26 g/mol |
| Physical State | Liquid or Low-Melting Solid (Yellow to Reddish oil) |
| Solubility | Insoluble in water; Soluble in organic solvents (DCM, Ethyl Acetate, Alcohols) |
| Primary Hazards | Irritant (Skin/Eye/Respiratory), Combustible |
| Reactivity | Sensitive to strong oxidizers and acids (protonation of imine nitrogen).[2][3][4] |
Hazard Classification (GHS)
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Precautionary Principle: Treat as Aquatic Chronic 3 (Harmful to aquatic life with long-lasting effects) due to structural analogy with 2,3,3-trimethylindolenine.
Waste Segregation Logic
Proper segregation prevents dangerous cross-reactions in the waste drum. The following decision matrix illustrates the logic for routing this specific chemical.
Figure 1: Decision matrix for segregating indolenine waste streams. Stream A is the preferred route for pure material to maximize fuel value during incineration.
Disposal Workflow: Step-by-Step Protocol
Phase 1: Pre-Disposal Stabilization
Before moving the waste to the central accumulation area, ensure the chemical is stable.
-
Quenching (Only if reactive intermediates present): If the indolenine was used in a reaction with alkylating agents (e.g., iodomethane), ensure no unreacted alkylating agent remains. Quench with a mild nucleophile (like ethanol/amine) if necessary, though the indolenine itself is stable enough for direct disposal.
-
pH Check: Ensure the waste solution is not highly acidic.[5] Strong acids can protonate the imine, increasing water solubility and potential for leaching. Maintain neutral to slightly basic pH.
Phase 2: Packaging & Labeling
Container Selection:
-
Material: High-Density Polyethylene (HDPE) or Amber Glass.
-
Headspace: Leave 10% headspace to allow for expansion.
-
Closure: Screw cap with Teflon (PTFE) liner.
Labeling Requirements:
-
Chemical Name: Write fully: "Waste 3-Isopropyl-3-methyl-3H-indole in [Solvent Name]".
-
Hazard Checkboxes: Check "Irritant" and "Flammable" (if in organic solvent).
Phase 3: The "Indole Neutralization" Spill Protocol
If a spill occurs, do not simply wipe it up. Indolenines have a distinct, persistent odor and can oxidize.
Figure 2: Immediate response workflow for laboratory spills.
Detailed Cleaning Step: After absorbing the bulk liquid, wipe the surface with Ethanol followed by warm soapy water . Indolenines are lipophilic; water alone will spread the contamination.
Safety & Handling Specifications
Personal Protective Equipment (PPE)
-
Gloves: Nitrile rubber (minimum thickness 0.11 mm). Breakthrough time is generally good for this class of compounds, but change immediately upon splash.
-
Eyes: Chemical splash goggles. Safety glasses are insufficient for liquid handling where splashing is possible.[5]
-
Respiratory: If heating or handling large open volumes, use a fume hood. If outside a hood, a half-face respirator with Organic Vapor (OV) cartridges is recommended due to potential volatility.
Storage Conditions (Prior to Disposal)
-
Atmosphere: Store under inert gas (Nitrogen or Argon) if possible. The imine bond is susceptible to auto-oxidation over long periods, forming gums/tars that are harder to dispose of.
-
Temperature: Cool, dry place (
preferred). -
Incompatibles: Keep strictly separated from Strong Oxidizing Agents (Peroxides, Nitrates) and Strong Acids .
References
-
Chemical Identity & CAS Verification
-
Synthesis & Reactivity Context
-
Regulatory & Disposal Standards
-
U.S. Environmental Protection Agency. (2024).[12] Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Guidance on organic waste segregation).
-
National Research Council.[5] (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Standard procedures for organic base disposal).
-
Sources
- 1. 171-75-5|Spiro[indoline-3,4'-piperidine]|BLD Pharm [bldpharm.com]
- 2. 52568-84-0|2,3,3-Trimethyl-3H-benzo[f]indole|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. 19013-44-6|3-Ethyl-3-methyl-3H-indole|BLD Pharm [bldpharm.com]
- 7. 74470-85-2|2,3,3-Trimethyl-3H-benzo[g]indole|BLD Pharm [bldpharm.com]
- 8. CAS:35085-89-3, 2,3,3,6,7,7-Hexamethyl-3,7-dihydropyrrolo[2,3-f]indole-毕得医药 [bidepharm.com]
- 9. 54136-24-2|5-Bromo-2,3,3-trimethyl-3H-indole|BLD Pharm [bldpharm.com]
- 10. echemi.com [echemi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Indole synthesis [organic-chemistry.org]
Personal protective equipment for handling 3-Isopropyl-3-methyl-3H-indole
Part 1: Executive Safety Summary (Emergency Card)
Compound Identity:
-
Chemical Name: 3-Isopropyl-3-methyl-3H-indole (3-Isopropyl-3-methylindolenine)
-
CAS Number: 19013-46-8 (Analogous reference: 2,3,3-Trimethylindolenine, CAS 1640-39-7)
-
Molecular Formula: C₁₂H₁₅N[1]
-
Class: 3,3-Disubstituted Indolenine (Heterocyclic Building Block)
Immediate Action Protocols:
| Scenario | Immediate Action |
| Skin Contact | Wash immediately with soap and water for 15 min.[2] Remove contaminated clothing.[3][4][5] |
| Eye Contact | Rinse cautiously with water for 15+ min.[2][3][4] Remove contact lenses if present.[5] |
| Inhalation | Evacuate to fresh air.[2][3][4][5] If breathing is difficult, administer oxygen (trained personnel only). |
| Spill (< 10 mL) | Absorb with vermiculite or sand. Do NOT use combustible materials (sawdust). |
| Fire | Use CO₂, Dry Chemical, or Foam .[2][3][4] Water spray may spread burning liquid. |
Part 2: Risk Assessment & Hazard Identification[2][5]
GHS Classification & Toxicology
As a 3,3-disubstituted indolenine, this compound shares the lipophilic and irritant properties of the indole class.[2] It is likely a liquid at room temperature with a characteristic pungent odor.
Hazard Statements (GHS-US/EU):
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
Combustible Liquid: (Flash point likely >60°C based on trimethyl analog).[2]
Toxicological Mechanism: Indolenines are lipophilic, allowing rapid dermal absorption.[2] Once absorbed, they can act as central nervous system depressants or irritants. The quaternary carbon at position 3 disrupts aromaticity in the pyrrole ring, making the C=N bond at position 2 reactive toward nucleophiles and susceptible to hydrolysis or oxidation if not stored correctly.[2]
Stability & Reactivity[2]
-
Air Sensitivity: Moderate.[2] Indolenines can oxidize to form colored impurities (often red/brown indolinones) upon prolonged exposure to air.
-
Light Sensitivity: Protect from light to prevent photochemical degradation.[2]
-
Incompatibilities: Strong oxidizing agents (peroxides, nitrates), strong acids (protonation of the imine nitrogen).
Part 3: Personal Protective Equipment (PPE) Matrix
Core Directive: Do not rely on standard "exam gloves" for synthesis steps involving concentrated reagents. Indoles permeate latex rapidly.
Glove Selection Protocol
Data extrapolated from aromatic amine/indole breakthrough studies.
| Material | Thickness (mil) | Breakthrough Time | Usage Recommendation |
| Nitrile (Disposable) | 4-6 mil | 15 - 30 min | Incidental Splash Only. Change immediately upon contact.[2] |
| Nitrile (Extended) | 8-12 mil | > 120 min | Standard Handling. Recommended for general synthesis.[2] |
| Laminate (Silver Shield) | 2.7 mil | > 480 min | Spill Cleanup / Immersion. Mandatory for large spills.[2] |
| Latex | Any | < 5 min | DO NOT USE. Rapid permeation.[2] |
Respiratory & Eye Protection[2][3][5]
-
Engineering Control: All handling must occur inside a certified chemical fume hood (Face velocity: 80–100 fpm).[2]
-
Eye Protection: Chemical splash goggles (ANSI Z87.[2]1) are required.[2][5][6] Safety glasses are insufficient due to the liquid nature and splash risk.[2]
-
Respirator: If fume hood is unavailable (emergency only), use a half-face respirator with Organic Vapor (OV) cartridges (Black label).
Part 4: Operational Handling Protocol (SOP)
Objective: Safe transfer and reaction setup of 3-Isopropyl-3-methyl-3H-indole under inert conditions.
Preparation
-
Inert Environment: Ensure the reaction vessel is flame-dried and purged with Nitrogen (
) or Argon (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ). -
Reagent Check: Inspect the liquid. It should be clear to pale yellow. A dark brown/red color indicates significant oxidation; purification (distillation) may be required before use.
Transfer Technique (Syringe Method)
-
Step 1: Purge the reagent bottle with an inert gas balloon inserted through a septum.
-
Step 2: Use a glass syringe with a long needle (stainless steel). Avoid plastic syringes if the reagent will be held for >5 minutes, as indoles can swell rubber plungers.
-
Step 3: Withdraw the required volume.[2]
-
Step 4: Transfer directly into the reaction flask through a septum. Do not open the flask to air.
Storage[2]
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under inert gas (Ar/N₂). Cap strictly.
-
Container: Amber glass vial to prevent photodegradation.
Part 5: Workflow Visualization
The following diagram outlines the decision logic for handling and PPE selection based on the operation scale.
Figure 1: Operational decision tree for selecting appropriate containment and PPE based on the scale of handling.
Part 6: Waste Disposal Strategy
Regulatory Compliance: Disposal must adhere to RCRA (USA) or local hazardous waste regulations.[2]
-
Segregation:
-
Stream A (Halogen-Free Organic): If unreacted or mixed with non-halogenated solvents (e.g., Ethyl Acetate, Hexane).
-
Stream B (Halogenated Organic): If mixed with DCM or Chloroform.
-
Do NOT mix with oxidizing acids (Nitric/Chromic) in the waste container (Exothermic risk).
-
-
Quenching (Reaction Mixtures):
-
Before disposal, quench reaction mixtures containing this indole with dilute acid or base (depending on the other reagents used) to ensure no reactive intermediates remain.
-
Note: The indolenine core itself is stable to water but may hydrolyze slowly under extreme pH.[2]
-
-
Labeling:
-
Label as "Hazardous Waste - Toxic, Irritant".[2]
-
List constituents explicitly: "3-Isopropyl-3-methyl-3H-indole, [Solvent Name]".
-
References
-
National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for CID 170404, 3-methylene-3H-indole (Structural Analog). Retrieved from [Link]
-
Sajjadifar, S., et al. (2010).[1][2] New 3H-Indole Synthesis by Fischer's Method. Molecules, 15, 2491-2498.[1] (Provides synthesis context and stability data). Retrieved from [Link][1]
-
University of California, Berkeley. (2025).[2] Glove Selection Guide for Organic Solvents and Amines. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
